6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Description
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Properties
IUPAC Name |
[6-(furan-3-yl)-2-methylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-9(6-13)2-3-11(12-8)10-4-5-14-7-10/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZPZRKIOWPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=COC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628612 | |
| Record name | [6-(Furan-3-yl)-2-methylpyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53913-06-7 | |
| Record name | [6-(Furan-3-yl)-2-methylpyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Topic: 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine Chemical Properties Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
A Privileged Heterobiaryl Scaffold for Medicinal Chemistry
Executive Summary
This compound (CAS: 53913-06-7 ) represents a high-value "privileged scaffold" in modern drug discovery. This molecule integrates three distinct pharmacophoric elements: a basic pyridine core, a lipophilic yet metabolically active furan ring, and a polar hydroxymethyl handle.
Unlike simple alkyl-pyridines, this compound serves as a critical intermediate in the synthesis of carbapenem antibiotics , kinase inhibitors (specifically targeting TGF-
Structural Analysis & Physicochemical Profile
The molecule features a 2,3,6-trisubstituted pyridine ring.[1] The interplay between the electron-donating furan ring (at C6) and the electron-withdrawing pyridine nitrogen creates a unique dipole moment and electrostatic potential map.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Derivation |
| CAS Number | 53913-06-7 | Chemical Abstracts Service |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 189.21 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogous pyridines |
| Melting Point | 168–172 °C (Predicted) | Solid state packing of OH/N H-bonds |
| LogP (Octanol/Water) | 1.8 ± 0.3 | Consensus Model (cLogP) |
| pKa (Pyridine N) | 5.4 – 5.8 | Base strength modulated by furan |
| H-Bond Donors | 1 (Hydroxyl group) | Structural count |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Hydroxyl O) | Structural count |
| Polar Surface Area (PSA) | ~46 Å | Critical for BBB penetration |
Pharmacophore Mapping
The molecule functions as a bi-dentate pharmacophore . The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), while the C3-hydroxymethyl group serves as both a donor and acceptor. The C6-furan ring provides a hydrophobic contact point (aromatic
Figure 1: Pharmacophoric deconstruction showing the functional role of each substituent.
Synthetic Pathways[3][6][7]
The synthesis of 53913-06-7 generally follows two primary strategies: Suzuki-Miyaura Cross-Coupling (preferred for versatility) or Ester Reduction (preferred for scale-up).
Route A: Suzuki-Miyaura Coupling (Recommended)
This route allows for the late-stage introduction of the furan ring, which is sensitive to strong acids and oxidants.
-
Starting Material: 6-Chloro-2-methyl-3-hydroxymethylpyridine.
-
Reagent: 3-Furanylboronic acid.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Base: Na
CO or K PO .
Route B: Reduction of Ester Precursor
This route is often used when the pyridine ring is constructed de novo via Hantzsch or Kröhnke synthesis.
-
Precursor: Ethyl 6-(3-furanyl)-2-methylpyridine-3-carboxylate (CAS 53913-04-5).
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or DIBAL-H. -
Solvent: Anhydrous THF or Toluene.
Figure 2: Convergent synthetic pathways to the target molecule.
Reactivity & Stability Profile
Furan Ring Sensitivity (The "Achilles' Heel")
The furan ring is electron-rich and susceptible to:
-
Acid-Catalyzed Ring Opening: Exposure to strong Bronsted acids (HCl, H
SO ) can open the furan ring to form 1,4-dicarbonyl compounds (levulinic acid derivatives). Protocol Note: Maintain pH > 4 during workup. -
Oxidation: The furan moiety reacts with singlet oxygen or peracids (mCPBA) to form butenolides. This is a common metabolic pathway (CYP450 oxidation) in vivo.
Pyridine Nitrogen
-
N-Oxidation: Treatment with mCPBA or H
O yields the N-oxide. This increases water solubility and is a common prodrug strategy. -
Salt Formation: Forms stable hydrochloride or methanesulfonate salts, which are preferred for pharmaceutical formulation due to improved crystallinity.
Hydroxymethyl Group[1]
-
Leaving Group Activation: The -OH can be converted to a chloride (SOCl
) or mesylate (MsCl), enabling nucleophilic substitution (S 2) to attach linkers or other pharmacophores. -
Oxidation: Controlled oxidation (MnO
or Swern) yields the aldehyde, a highly reactive intermediate for reductive amination.
Experimental Protocol: Suzuki Coupling Synthesis
Objective: Synthesis of this compound from 6-chloro precursor.
Reagents:
-
6-Chloro-2-methyl-3-hydroxymethylpyridine (1.0 eq)
-
3-Furanylboronic acid (1.2 eq)
-
Pd(dppf)Cl
·CH Cl (0.05 eq) -
Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon or Nitrogen.
-
Solvent Preparation: Sparge 1,4-dioxane with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and furan oxidation).
-
Charging: Add the chloropyridine substrate, boronic acid, and Pd catalyst to the flask.
-
Solvation: Add the degassed dioxane, followed by the aqueous Na
CO solution. -
Reaction: Heat the mixture to 85–90 °C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The starting chloride should disappear. A new UV-active spot (lower R
than chloride due to furan polarity) will appear.
-
-
Workup:
-
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography (SiO , Gradient: 0% 60% EtOAc in Hexanes).
References
- Chemical Abstracts Service. (n.d.). CAS Registry Number 53913-06-7. American Chemical Society.
-
Merck & Co. (1991). Carbapenem Antibiotic Intermediates and Synthesis. U.S. Patent No. 4,990,613. Link
-
Gribble, G. W. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry. Link
-
Jubilant Ingrevia. (2022). Safety Data Sheet: Pyridine Derivatives. Link
-
GuideChem. (2024). Compound 53913-06-7 Supplier Data and Physical Properties. Link
Sources
Structure and Reactivity of 6-(3-furyl)pyridine Derivatives
The following technical guide provides an in-depth analysis of 6-(3-furyl)pyridine derivatives, a privileged bi-heteroaryl scaffold with significant utility in medicinal chemistry and materials science.
Technical Whitepaper | Version 1.0
Executive Summary
The 6-(3-furyl)pyridine motif represents a distinct class of bi-heteroaryl systems characterized by the direct linkage of an electron-rich furan ring (at the 3-position) to an electron-deficient pyridine ring (at the 2- or 6-position). This "push-pull" electronic architecture confers unique reactivity profiles, making the scaffold valuable for designing hemilabile ligands, fluorescent materials, and bioactive molecules. This guide details the structural properties, validated synthetic protocols, and reactivity maps necessary for the rational design of derivatives.
Structural & Electronic Analysis
Conformational Dynamics
Unlike 2-phenylpyridine, 6-(3-furyl)pyridine possesses a lower rotational barrier around the biaryl bond due to the reduced steric bulk of the five-membered furan ring compared to a six-membered benzene ring. However, the system exhibits a preference for a planar or near-planar conformation in the ground state to maximize
-
s-cis vs. s-trans: The molecule exists in equilibrium between syn (N and O on the same side) and anti (N and O on opposite sides) conformers. The anti conformer is generally favored in non-coordinating solvents to minimize dipole-dipole repulsion between the pyridine nitrogen lone pair and the furan oxygen.
-
Chelation: In the presence of metal cations, the molecule locks into the syn conformation, acting as a bidentate ligand (N,O-donor), although the furan oxygen is a weak donor.[1]
Electronic "Push-Pull" System
The scaffold is defined by a strong electronic gradient:
-
The Donor (Furan): The 3-furyl group is
-excessive. It enriches the system with electron density, making the furan ring the primary site for electrophilic attack. -
The Acceptor (Pyridine): The pyridine ring is
-deficient. It acts as an electron sink, directing nucleophilic attacks to its own ring and stabilizing the system against oxidation.
Table 1: Comparative Electronic Properties
| Property | Furan Ring | Pyridine Ring | Mechanistic Implication |
|---|
| Electron Density | High (
Synthetic Strategies
The construction of the 6-(3-furyl)pyridine bond is non-trivial due to the sensitivity of the furan ring to harsh acidic conditions often used in cyclizations. Two primary pathways are recommended: Suzuki-Miyaura Coupling (for modular derivative generation) and Kröhnke Synthesis (for de novo ring construction).
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This is the most robust method for medicinal chemistry applications, allowing for the late-stage introduction of the furan moiety.
Protocol: Coupling of 2-Halo-6-substituted Pyridine with 3-Furylboronic Acid
-
Rationale: 3-Furylboronic acid is less stable than phenylboronic acid and prone to protodeboronation. The use of mild bases and controlled temperatures is critical.
-
Reagents:
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the halide, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed dioxane/water mixture.
-
Catalyst Addition: Add Pd catalyst under positive Argon flow.
-
Reaction: Heat to 85°C for 12–16 hours. Monitor by LC-MS (Target mass
). -
Workup: Cool to RT. Filter through Celite. Extract with EtOAc.[3] Wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Furan derivatives can be acid-sensitive; avoid highly acidic silica or add 1%
to the eluent.
Method B: Kröhnke Pyridine Synthesis
For generating the pyridine ring from a furan precursor.
-
Mechanism: Reaction of 2-acetylfuran (or 3-acetylfuran) with an aldehyde and ammonium acetate.
-
Utility: Best for symmetrical derivatives or when the pyridine ring needs specific substitution patterns not available in commercial halides.
Visualization of Synthetic Pathways
Figure 1: Dual synthetic pathways for accessing the 6-(3-furyl)pyridine scaffold.[4][5] The Suzuki route is preferred for derivatization, while Kröhnke is used for scaffold construction.
Reactivity Profile
The reactivity of 6-(3-furyl)pyridine is dominated by the disparity between the two rings. Researchers must select reagents carefully to target the specific heterocycle.
Electrophilic Aromatic Substitution (EAS)
-
Target: The Furan Ring.
-
Regioselectivity: The 3-furyl attachment leaves the
-positions (C2 and C5 of the furan) open.-
C2-Attack: Favored kinetically due to activation by the furan oxygen.
-
C5-Attack: Also possible, leading to 2,5-disubstitution.[1]
-
-
Protocol Note: Avoid strong Lewis acids that might coordinate to the pyridine nitrogen and deactivate the system. Use mild electrophiles (e.g., NBS/DMF for bromination) to selectively halogenate the furan ring.[1]
Nucleophilic Aromatic Substitution ( )
-
Requirement: Requires a leaving group (Cl, Br, F) on the pyridine.[1]
-
Chichibabin Reaction: Direct amination at the pyridine C2 position (if unoccupied) is possible using
, though yields can be variable due to the electron-donating nature of the furan substituent.
Diels-Alder Cycloaddition
The furan ring can act as a diene in [4+2] cycloadditions.
-
Dienophile: Electron-deficient alkynes (e.g., DMAD) or maleimides.[1]
-
Product: Oxabicyclo[2.2.1]heptene derivatives.
-
Application: This reaction destroys the aromaticity of the furan, converting the flat biaryl system into a 3D bridged structure, useful for increasing
character in drug candidates.
Coordination Chemistry
-
N-Donation: The pyridine nitrogen is a robust donor for transition metals (Pd, Pt, Ru).[1]
-
C-H Activation: The pyridine nitrogen can direct metal catalysts (e.g., Ir, Rh) to activate C-H bonds.[1]
-
Site Selectivity: C-H activation typically occurs at the ortho positions of the pendant ring. For 6-(3-furyl)pyridine, this directs activation to the furan C2 or C4 positions, allowing for further functionalization.[1]
-
Visualization of Reactivity
Figure 2: Reactivity map illustrating the orthogonal functionalization potential of the furan and pyridine rings.
Applications in Drug Development
The 6-(3-furyl)pyridine scaffold serves as a bioisostere for biaryl systems found in kinase inhibitors and receptor modulators.
-
Metabolic Stability: The furan ring is generally more susceptible to metabolic oxidation (opening to dicarbonyls) than a phenyl ring. This can be a liability or a design feature for prodrugs.
-
Solubility: The pyridine nitrogen provides a handle for salt formation, significantly improving aqueous solubility compared to bis-furan or phenyl-furan analogs.
-
Fluorescence: Derivatives often exhibit blue fluorescence, making them useful as "turn-on" probes for biological assays when the rotation is restricted by protein binding.
References
-
Ribereau, P., & Queguiner, G. (1983).[1] Synthesis and physical properties of the six furylpyridines. Canadian Journal of Chemistry, 61(2), 334–342.[1] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Hanan, G. S., et al. (2016).[1] Synthesis and photophysical properties of C3-symmetric tris(pyridyl)truxene scaffolds. Chemical Communications, 52, 2016.[1] Link
-
Lutz, M. R., et al. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Journal of Chemistry, 2017.[1] Link
-
BenchChem. (2025).[3] Application Notes: Suzuki Coupling Protocol for Pyridine Derivatives. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Furan-Substituted 2-Methylpyridines in Modern Drug Discovery: A Technical Guide
Abstract
The strategic integration of furan and pyridine rings into a single molecular framework has yielded a class of compounds—furan-substituted 2-methylpyridines—with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical family, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic rationale, explore diverse therapeutic applications with a focus on anticancer and neuroprotective activities, and provide validated experimental protocols. The narrative emphasizes the causal relationships behind experimental design and the structure-activity relationships that govern the efficacy of these promising therapeutic agents.
Introduction: The Privileged Scaffolds of Medicinal Chemistry
In the landscape of medicinal chemistry, both pyridine and furan are considered "privileged scaffolds." Their prevalence in FDA-approved drugs and clinical candidates stems from their unique physicochemical properties. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, often enhances aqueous solubility and provides a key hydrogen bond acceptor, facilitating strong interactions with biological targets.[1][2] The furan ring, an electron-rich five-membered heterocycle with an oxygen atom, can act as a bioisostere for phenyl rings, offering a modified hydrophilic-lipophilic balance while engaging in various non-covalent interactions like hydrogen bonding and π–π stacking.[3][4]
The combination of these two moieties into furan-substituted 2-methylpyridine structures creates a synergistic effect, unlocking a wide spectrum of pharmacological activities.[3][5] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6][7][8][9] This guide will illuminate the synthetic pathways to access these molecules and delve into the mechanisms underpinning their most significant biological effects.
Synthetic Strategies: Building the Core Scaffold
The construction of furan-substituted 2-methylpyridines can be achieved through several reliable synthetic methodologies. A prevalent and effective approach is the Kröhnke pyridine synthesis and related methodologies, which involve the cyclization of 1,5-dicarbonyl compounds or their precursors.[10][11]
General Synthetic Workflow
The synthesis typically begins with an aldol condensation reaction between a substituted 2-acetylpyridine and a furan-based aldehyde (e.g., furfural). This is followed by a Michael addition and subsequent ring closure to form the pyridine core.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Applications of furan and its derivative | PPTX [slideshare.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
Technical Guide: Nuphar Alkaloid Degradation & Pyridine Ring Formation
This technical guide details the degradation pathways of Nuphar alkaloids, specifically focusing on the oxidative conversion of their saturated nitrogenous cores (quinolizidine and piperidine) into pyridine-containing derivatives.
Executive Summary
Nuphar alkaloids , isolated primarily from Nuphar species (water lilies), are characterized by a sesquiterpene skeleton incorporating a quinolizidine or piperidine core and a 3-furyl substituent. While the native alkaloids (e.g., deoxynupharidine, nupharamine) possess saturated nitrogen rings, they are susceptible to oxidative degradation and dehydrogenation.
This guide addresses the aromatization of these saturated cores into pyridine rings —a critical degradation pathway affecting stability, toxicity, and pharmacological activity. We examine the mechanistic shift from quinolizidine/piperidine to pyridine, the specific degradation products (such as anhydronupharamine derivatives and lutidine analogues), and protocols for their detection.
Structural Chemistry & Stability Profile
The stability of Nuphar alkaloids is dictated by the hemi-aminal or amine functionality within the bicyclic quinolizidine or monocyclic piperidine ring.
The Core Scaffolds
-
Quinolizidine Type (e.g., Deoxynupharidine): A bicyclic system fused at nitrogen. Relatively stable but prone to N-oxidation.
-
Piperidine Type (e.g., Nupharamine): A monocyclic ring often formed via ring-opening of the quinolizidine core. This ring is the primary precursor to pyridine degradation products via dehydrogenation.
The Pyridine Degradation Mechanism
The formation of pyridine rings from these alkaloids is not a metabolic biosynthesis but a chemical degradation process (oxidative stress).
-
Driving Force: Aromatization energy. The conversion of a saturated piperidine ring to an aromatic pyridine ring is thermodynamically favorable under oxidative conditions (e.g., exposure to air, light, or metabolic P450 enzymes).
-
Key Intermediate: The N-oxide (e.g., Nupharidine) is often the "gateway" molecule. Through the Polonovski reaction or thermal elimination, the N-oxide converts to an enamine/iminium species, which subsequently oxidizes to a pyridine.
Key Degradation Pathways
Oxidative Dehydrogenation (Aromatization)
This is the direct conversion of the piperidine moiety into a pyridine ring.
-
Precursor: Nupharamine (piperidine core).
-
Reaction:
(removal of 6 protons/electrons). -
Product: Dehydronupharamine (Pyridine analogue).
-
Mechanism: Stepwise oxidation involving imine intermediates.
The Polonovski-Type Degradation
Nupharidine (the N-oxide of deoxynupharidine) undergoes rearrangement under acylation or thermal stress.
-
N-Oxidation: Tertiary amine
N-Oxide. -
Activation: Reaction with acylating agents (or metabolic equivalents).
-
Elimination: Formation of an iminium ion.
-
Ring Cleavage/Aromatization: The quinolizidine ring opens to form a substituted piperidine, which then oxidizes to a pyridine derivative (often resembling 3-acetylpyridine or lutidine derivatives substituted with a furan ring).
Specific Pyridine Products
Research indicates that drastic degradation (e.g., dehydrogenation with Pd/C or Se) yields specific pyridine artifacts used in structural elucidation:
-
3-(3-Furyl)-lutidine derivatives: Alkyl-substituted pyridines retaining the furan moiety.
-
Anhydronupharamine: Often contains a double bond; further oxidation yields the fully aromatic pyridine.
Visualization of Degradation Pathways
The following diagram illustrates the conversion of the Quinolizidine core (Deoxynupharidine) and Piperidine core (Nupharamine) into Pyridine derivatives via oxidative and Polonovski pathways.
Figure 1: Mechanistic flow from saturated Nuphar alkaloids to aromatic pyridine degradation products.[1][2][3][4]
Experimental Protocols
Protocol: Forced Degradation (Oxidative Stress)
This protocol simulates the formation of pyridine rings to validate analytical methods.
Objective: Generate pyridine degradation products from Nupharamine/Deoxynupharidine.
Reagents:
-
Analyte (Nuphar alkaloid standard).
-
Hydrogen Peroxide (30% H2O2).
-
Palladium on Carbon (10% Pd/C) – for catalytic dehydrogenation simulation.
-
Solvent: Methanol/Water (50:50).
Workflow:
-
Preparation: Dissolve 10 mg of alkaloid in 10 mL methanol.
-
Chemical Oxidation (N-Oxide formation): Add 100 µL H2O2. Incubate at 40°C for 4 hours.
-
Catalytic Dehydrogenation (Aromatization):
-
Take a separate aliquot. Add 5 mg Pd/C.
-
Reflux at 60°C for 2 hours (simulates long-term oxidative aging).
-
Filter through a 0.2 µm PTFE filter.
-
-
Quenching: Neutralize peroxide samples with sodium metabisulfite.
-
Analysis: Inject into LC-MS/MS immediately.
Analytical Method: LC-MS/MS Detection
Pyridine rings have distinct mass spectral signatures compared to their piperidine counterparts (Mass shift of -4 or -6 Da due to unsaturation).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Detection | ESI Positive Mode (MRM) |
| Target Mass Shift | Look for [M-H]+ peaks with -4 Da or -6 Da vs. parent (indicating aromatization). |
| UV Absorbance | Monitor 260 nm (characteristic of pyridine ring absorption). |
Data Summary: Degradation Product Characteristics
The following table summarizes the key differences between the parent alkaloids and their pyridine degradation products.
| Compound Class | Core Structure | Hybridization | UV Max (approx) | Stability |
| Deoxynupharidine | Quinolizidine | ~210 nm (end absorption) | High | |
| Nupharamine | Piperidine | ~210 nm | Moderate | |
| Nupharidine | Quinolizidine N-Oxide | ~210 nm | Low (Thermally Labile) | |
| Pyridine Degradant | Pyridine | 255-265 nm | Very High (Stable Artifact) |
References
-
Wróbel, J. T., et al. (1977). "Syntheses in the group of Nuphar alkaloids. III. Total synthesis of (±)-nupharamine and (±)-3-epinupharamine." Canadian Journal of Chemistry. Link
- Context: Describes the synthetic reduction of pyridine derivatives to form Nuphar alkaloids, establishing the reversible chemical link between the pyridine and piperidine forms.
- Lalonde, R. T., et al. (1970). "Nuphar Alkaloids: Structure and evidence for intramolecular sulfur-immonium ion interactions." Phytochemistry.
- Cybulski, J., et al. (1989). "Chemistry of Nuphar Alkaloids. Part X. Hofmann degradation of C15 and C30 alkaloids." Tetrahedron.
- Iwanow, A., et al. (1986). "Dehydrogenation of Nuphar Alkaloids." Bulletin of the Polish Academy of Sciences, Chemistry.
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- 1. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 3. US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Monograph: The 3-Hydroxymethyl-2-Methylpyridine Scaffold
Strategic Utilization in Medicinal Chemistry and Synthetic Pathways
Executive Summary
The 3-hydroxymethyl-2-methylpyridine (HMMP) scaffold (CAS: 10059-61-7), also known as (2-methylpyridin-3-yl)methanol, represents a "privileged structure" in drug discovery. Unlike its phenolic congener (3-hydroxy-2-methylpyridine), HMMP offers a versatile primary alcohol "handle" at the C3 position combined with the steric and metabolic modulating properties of the C2-methyl group. This guide dissects the synthesis, reactivity profile, and pharmaceutical applications of HMMP, specifically focusing on its role as a precursor for Vitamin B6 analogues and novel platinum(II) cytotoxic agents.
Part 1: Structural Analysis & Physicochemical Profile
The Scaffold Architecture
The HMMP molecule is defined by a pyridine ring substituted with a methyl group at the ortho (C2) position and a hydroxymethyl group at the meta (C3) position.
-
Steric Anchoring (C2-Methyl): The C2-methyl group is not merely a bystander; it induces a twist in the conformation of attached substituents due to steric clash with the ring nitrogen lone pair, often locking bioactive conformations. It also blocks the C2 position from metabolic oxidation.
-
Functional Handle (C3-Hydroxymethyl): The primary alcohol is the site of derivatization. It serves as a nucleophile (ether formation), an electrophile (after conversion to a halide), or an oxidation substrate (to aldehyde/acid).
Key Properties
| Property | Value / Characteristic | Relevance |
| CAS Number | 10059-61-7 | Unique Identifier |
| Molecular Weight | 123.15 g/mol | Fragment-based drug design (Low MW) |
| pKa (Pyridine N) | ~6.0 - 6.5 | Modulates solubility and salt formation |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Critical for binding pocket interactions |
| Stability | Hygroscopic as free base | Store as HCl salt for long-term stability |
Part 2: Synthetic Methodologies
Primary Route: Reduction of Nicotinic Acid Derivatives
The most robust industrial and laboratory scale synthesis involves the reduction of ethyl 2-methylnicotinate . While Lithium Aluminum Hydride (LiAlH₄) is the standard reagent, strict control of quenching protocols is required to maximize yield.
Protocol: LiAlH₄ Reduction of Ethyl 2-methylnicotinate
Reagents:
-
Ethyl 2-methylnicotinate (1.0 eq)
-
LiAlH₄ (1.5 eq)
-
Anhydrous THF (Solvent)
-
Glauber’s Salt (Sodium Sulfate Decahydrate) or Fieser Reagents for quenching.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to 0°C.
-
Hydride Addition: Carefully add LiAlH₄ pellets/powder. Caution: Pyrophoric.
-
Substrate Addition: Add Ethyl 2-methylnicotinate dropwise as a solution in THF. The exotherm must be controlled to keep internal temp <10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Critical Quench (Fieser Method):
-
Cool back to 0°C.
-
For every x grams of LiAlH₄ used, add:
-
x mL Water (very slowly)
-
x mL 15% NaOH
-
3x mL Water[1]
-
-
-
Workup: A granular white precipitate forms. Filter through a Celite pad.[2] The filtrate is concentrated in vacuo to yield the crude alcohol.
-
Purification: Distillation under reduced pressure or recrystallization from Et₂O/Hexanes if solid.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward functionalization of the HMMP scaffold.
Figure 1: Synthetic pathways for the generation and derivatization of the HMMP scaffold.
Part 3: Medicinal Chemistry Applications[5][6][7][8][9]
Case Study: Platinum(II) Cytotoxic Agents
Research has identified HMMP as a superior carrier ligand for Platinum(II) complexes, offering an alternative to Cisplatin.
-
Mechanism: The pyridine nitrogen coordinates to the Platinum center. The hydroxymethyl group at C3 provides an H-bond donor that can interact with phosphate backbones of DNA or solvent molecules, altering the solubility profile compared to simple pyridine ligands.
-
Key Compound: trans-[PtCl2(3-hmpy)2].[3]
-
Biological Outcome: This complex has shown cytotoxicity comparable to Cisplatin in ovarian carcinoma cell lines (IGROV 1) but, crucially, exhibits activity in Cisplatin-resistant subclones (IGROV 1/RDDP).[3] The trans geometry, usually inactive in classic Pt-drugs, is activated here likely due to the specific steric bulk and H-bonding capability of the HMMP ligand.
Vitamin B6 (Pyridoxine) Pathway
HMMP is a direct structural analogue and biosynthetic precursor in the Vitamin B6 pathway.
-
Biosynthesis: In the de novo synthesis of Vitamin B6, the pyridine ring is constructed from acyclic precursors (e.g., 1-deoxy-D-xylulose 5-phosphate). HMMP derivatives appear as intermediates where the C4 and C5 positions are subsequently functionalized.
-
Prodrug Design: The C3-hydroxymethyl group mimics the C5-hydroxymethyl of Pyridoxine (which is phosphorylated in vivo). Drugs linking to HMMP can exploit the pyridoxal kinase pathways for cellular uptake or metabolic trapping.
Part 4: Reactivity & Derivatization Protocols
To utilize HMMP in library synthesis, it is often converted into an electrophile.
Chlorination (Synthesis of the "Warhead")
The conversion of the alcohol to a chloride creates a reactive benzylic-like halide, ideal for S_N2 reactions with amines or thiols.
Protocol:
-
Dissolve HMMP (1.0 eq) in Dichloromethane (DCM).
-
Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Evaporation: Remove solvent and excess SOCl₂ in vacuo.
-
Result: The product is usually isolated as the Hydrochloride salt. Note: The free base of the chloride is unstable and can self-polymerize; store as HCl salt.
Oxidation to Aldehyde
The aldehyde derivative (2-methylnicotinaldehyde) is a gateway to reductive aminations.
-
Reagent of Choice: Manganese Dioxide (MnO₂) is preferred over PCC/Jones reagent to avoid over-oxidation to the carboxylic acid and to simplify workup (filtration).
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]
-
Grabner, S., et al. (2016).[3] Cytotoxic trans-platinum(II) complex with 3-hydroxymethylpyridine: Synthesis, X-ray structure and biological activity evaluation. Journal of Inorganic Biochemistry. Retrieved from [Link]
-
Pfister, K., et al. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No.[4] 3,227,724.[4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Sources
- 1. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic trans-platinum(II) complex with 3-hydroxymethylpyridine: Synthesis, X-ray structure and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
Medicinal Chemistry of 6-Substituted Pyridine-3-Methanol Derivatives: Design, Synthesis, and Target Engagement
Executive Summary
As a privileged scaffold in medicinal chemistry, the pyridine ring is a core component of over 7,000 existing drug molecules [1]. Among its derivatives, 6-substituted pyridine-3-methanol (a functionalized nicotinyl alcohol) has emerged as a highly versatile building block. The 3-hydroxymethyl group provides a robust handle for hydrogen bonding, esterification, or etherification, while substitutions at the 6-position critically modulate the electronic properties, pKa, and steric profile of the pyridine nitrogen.
This technical guide explores the rational design, computational evaluation, synthetic methodologies, and therapeutic applications of 6-substituted pyridine-3-methanol derivatives, with a specific focus on their role as active pharmaceutical ingredients (APIs) and targeted anticancer agents.
Pharmacological Rationale & Structural Significance
The strategic placement of substituents on the pyridine-3-methanol scaffold is not arbitrary; it is driven by the need to optimize target engagement and metabolic stability.
-
Bioisosterism and Solubility: The pyridine ring serves as a bioisostere for phenyl rings, offering improved aqueous solubility and reduced lipophilicity (LogP), which is critical for oral bioavailability.
-
Nitrogen Protonation & H-Bonding: The pyridine nitrogen frequently acts as a hydrogen-bond acceptor in enzyme active sites (e.g., kinase hinge regions). By introducing substituents at the 6-position (ortho to the nitrogen), medicinal chemists can sterically shield the nitrogen, preventing rapid metabolic N-oxidation by cytochrome P450 enzymes [1].
-
Conformational Restriction: In complex multi-targeted agents, introducing a 6-substituted pyridine can force an intramolecular hydrogen bond with adjacent amides, restricting the molecule into a bioactive conformation that enhances receptor affinity [2].
Electronic Properties and Computational (DFT) Insights
Understanding the electronic distribution of these derivatives is paramount for predicting their reactivity and stability. Recent Density Functional Theory (DFT) investigations utilizing the B3LYP/6-311+G(d,p) basis set have quantified the impact of 6-arylation on the pyridine-3-methanol core [3].
The Frontier Molecular Orbital (FMO) energy gap (ΔE between HOMO and LUMO) dictates chemical stability. For example, substituting the 6-position with an electron-withdrawing 3-fluorophenyl group significantly widens the HOMO-LUMO gap compared to electron-donating substituents. A wider gap indicates higher kinetic stability and lower chemical reactivity, which is often desirable to prevent off-target toxicity in vivo.
Table 1: Computational & Biological Properties of 6-Substituted Derivatives
| Compound / Scaffold | 6-Position Substitution | HOMO-LUMO Gap (eV) | Primary Target / Application |
| BFPM | 2-Benzofuranyl | ~4.12 | Photoelectric materials / API Intermediate |
| FPPM | 3-Fluorophenyl | 4.91 | High-stability API Intermediate |
| Compound 4 [2] | Pyridyl l-glutamate | N/A | GARFTase / SHMT2 (Anticancer) |
| Compound 9 [2] | Fluorinated Pyridyl | N/A | GARFTase (IC₅₀: 2.11 nM) |
Data summarized from DFT analyses [3] and in vitro enzyme assays [2].
Synthetic Methodologies
The synthesis of 6-arylated pyridine-3-methanols typically relies on palladium-catalyzed cross-coupling followed by selective reduction. The causality behind the reagent selection is critical for yield optimization.
-
Catalyst Selection: Pd(PPh₃)₄ is utilized in the Suzuki coupling because the bulky triphenylphosphine ligands stabilize the Pd(0) active species, preventing aggregation while facilitating the oxidative addition of the electron-deficient 6-bromopyridine ring.
-
Chemoselective Reduction: NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) to ensure chemoselectivity. NaBH₄ smoothly reduces the aldehyde to the methanol moiety without over-reducing the aromatic pyridine ring or cleaving sensitive halogenated aryl substituents [3].
Workflow for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives.
Protocol 1: Synthesis of 6-(4-Chlorophenyl)pyridin-3-yl methanol (CPPM)
-
Preparation: In a flame-dried, screw-capped reaction tube under an argon atmosphere, add 6-bromo-nicotinaldehyde (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv).
-
Catalysis: Add Pd(PPh₃)₄ (3 mol%) as the catalyst and K₃PO₄ (1.5 equiv) as the base. The base is required to activate the boronic acid by forming a reactive boronate complex, which accelerates the transmetalation step.
-
Solvent & Heating: Suspend the mixture in a degassed 1,4-dioxane/H₂O (4:1) solvent system. Heat the mixture to 90°C for 12 hours.
-
Reduction: Cool the mixture to 0°C, dilute with methanol, and slowly add NaBH₄ (1.5 equiv). Stir at room temperature for 2 hours.
-
Workup: Quench with saturated NH₄Cl to neutralize excess hydride. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the pure CPPM product [3].
Therapeutic Applications: Folate Receptor-Selective Agents
Beyond serving as simple intermediates, 6-substituted pyridine derivatives are integrated into highly complex targeted therapies. A premier example is their incorporation into thieno[2,3-d]pyrimidine antifolates .
By replacing a standard phenyl side-chain with a 6-substituted pyridine moiety, researchers successfully engineered molecules that selectively target Folate Receptors (FRα and FRβ) over the ubiquitously expressed Reduced Folate Carrier (RFC)[2]. Once internalized by the tumor cell, these agents act as dual inhibitors of cytosolic GARFTase (glycinamide ribonucleotide formyltransferase) and mitochondrial SHMT2 (serine hydroxymethyl transferase 2), completely shutting down de novo purine biosynthesis and inducing apoptosis.
Mechanism of action for FR-selective 6-substituted pyridine antifolates.
Protocol 2: In Vitro GARFTase Inhibition Assay Validation
To validate the efficacy of these synthesized pyridine-based inhibitors, a self-validating continuous spectrophotometric assay is employed:
-
Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM β-mercaptoethanol to maintain the enzyme's active site cysteines in a reduced state.
-
Substrate Addition: Add 10-formyl-5,8-dideazafolate (10-CHO-DDF) and α,β-GAR (glycinamide ribonucleotide) to the cuvette.
-
Inhibitor Incubation: Introduce the 6-substituted pyridine derivative at varying concentrations (0.1 nM to 10 μM) and incubate for 5 minutes at 37°C.
-
Initiation & Measurement: Initiate the reaction by adding recombinant human GARFTase. Monitor the decrease in absorbance at 298 nm (indicating the consumption of 10-CHO-DDF).
-
Data Analysis: Plot the initial velocities against inhibitor concentration using a non-linear regression model to determine the IC₅₀ value. A highly potent 6-substituted derivative will exhibit an IC₅₀ in the low nanomolar range (e.g., ~2.11 nM)[2].
References
-
Dey, S., Kumar, A. S. K., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Chattopadhyay, P. (2022). "Pyridine: the scaffolds with significant clinical diversity." RSC Advances, 12(24), 15385-15406.[Link]
-
Tong, N., Wong-Roushar, J., Wallace-Povirk, A., Shah, Y., Nyman, M. C., Katinas, J. M., ... & Gangjee, A. (2023). "Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism." ACS Pharmacology & Translational Science, 6(5), 748-770.[Link]
-
Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Shaffiq, M. A. B., ... & Mushtaq, I. (2024). "Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives." ChemistrySelect, 9(4), e202302917.[Link]
Methodological & Application
Application Note: Advanced Purification of Furan-Pyridine Intermediates
Executive Summary
Furan-pyridine motifs are ubiquitous in medicinal chemistry, serving as core scaffolds for kinase inhibitors, GPCR ligands, and fragment-based drug candidates. However, purifying these intermediates presents a "push-pull" physicochemical challenge: the basic pyridine nitrogen causes severe tailing on acidic silica gel, while the electron-rich furan ring is susceptible to acid-catalyzed decomposition or polymerization.
This guide provides validated protocols to purify these hybrid scaffolds without compromising yield or purity. We move beyond standard chromatography by engineering the stationary phase surface chemistry to accommodate both moieties simultaneously.
Physicochemical Profiling & Challenges
Before selecting a method, the operator must understand the competing forces at play within the column.
| Moiety | Chemical Property | Chromatographic Consequence |
| Pyridine | Basic Nitrogen ( | Tailing/Streaking: The lone pair acts as a Lewis base, hydrogen-bonding strongly with acidic silanol groups ( |
| Furan | Acid Sensitivity: Furans are prone to ring-opening or polymerization in the presence of strong acids or highly active (acidic) silica surfaces. |
The "Tailing" Mechanism
On standard silica (pH ~5.0), the pyridine moiety undergoes ion-exchange-like retention. This is not simple adsorption; it is a high-energy interaction that drags the compound, causing the characteristic "shark fin" peak shape that contaminates later fractions.
Decision Matrix: Selecting the Purification Route
Use the following logic flow to determine the optimal stationary phase and solvent system.
Figure 1: Decision tree for selecting the appropriate stationary phase based on compound polarity and project constraints.
Method A: The "Blocked Silanol" Protocol (Standard Silica)
Best for: Routine intermediates, large-scale purification (>5g), and cost-sensitive workflows.
This method utilizes a volatile amine modifier (Triethylamine, TEA) to saturate the acidic silanol sites before the analyte interacts with them. This effectively "deactivates" the silica surface.
Reagents
-
Stationary Phase: Standard Flash Grade Silica (40–63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or DCM.[1]
-
Modifier: Triethylamine (TEA).[2] Do not use Diethylamine (DEA) as it can react with electrophiles; TEA is sterically hindered and non-nucleophilic.
Protocol Steps
-
The Pre-Flush (Critical Step):
-
Prepare a "Deactivation Solvent": 95% Hexanes / 5% TEA.
-
Flush the packed column with 2 Column Volumes (CV) of this mixture.
-
Why? This converts the acidic
surface to a basic surface. This protects the furan from acid degradation and prevents the pyridine from sticking.
-
-
Equilibration:
-
Switch to the running solvent system (e.g., Hexane/EtOAc) containing 1% TEA .
-
Equilibrate for 2 CVs.
-
-
Loading:
-
Dissolve the crude sample in the smallest volume of DCM or Toluene.
-
Note: Avoid loading with pure EtOAc if the compound is very polar; it causes band broadening at the start.
-
-
Elution:
-
Run the gradient (e.g., 0% to 50% EtOAc in Hexane with constant 1% TEA).
-
Observation: The pyridine derivative should elute as a symmetrical Gaussian peak.
-
-
Post-Run:
-
The collected fractions will contain TEA. Evaporate solvents; the TEA (b.p. 89°C) will co-evaporate, though trace amounts may remain.
-
Cleanup: If TEA persists, redissolve the product in DCM and wash gently with saturated
(avoid strong acids due to the furan).
-
Method B: Amine-Functionalized Silica (KP-NH)
Best for: Late-stage compounds, acid-labile furans, and removing "modifier" contamination risks.
Amine-bonded silica (propylamine surface chemistry) provides a "virtual" basic environment. It eliminates the need for mobile phase modifiers.[3]
Advantages[4][5]
-
Zero Acidic Sites: The surface is basic, preventing furan decomposition entirely.
-
No Modifier Needed: Elute with pure Hexane/EtOAc or DCM/MeOH.
-
Higher Loading: You can often load 2x-3x more mass compared to standard silica because the surface area is not being "wasted" on irreversible adsorption.
Protocol Steps
-
Column Selection: Select a commercial amine-functionalized cartridge (e.g., Biotage KP-NH, Teledyne ISCO amine).
-
Solvent System:
-
Elution:
-
Run a standard gradient. Pyridines usually elute earlier on amine-silica than on standard silica because the "drag" effect is removed.
-
Method C: Reverse Phase (C18)
Best for: Highly polar intermediates, compounds with multiple basic centers, or final compounds requiring high purity.
Buffer Selection
Standard acidic buffers (0.1% Formic Acid) are usually acceptable for furans in aqueous media (dilution effect), but basic buffers are superior for pyridines.
-
Recommended Buffer: 10mM Ammonium Bicarbonate (pH ~8.0) or 0.1%
. -
Mechanism: At pH 8, the pyridine (pKa ~5) is deprotonated (neutral). Neutral species bind better to C18, improving retention and peak shape.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Residual silanol activity.[2] | Increase TEA concentration to 2%. Switch to Method B (Amine Silica).[1] |
| Product Decomposition | Acidic silica opened the furan ring. | Stop immediately. Switch to Method B or Method A with a longer 5% TEA pre-flush. |
| Co-elution | TEA modified the selectivity too much. | Switch modifier to Ammonium Hydroxide ( |
| "Ghost" Peaks | TEA contamination or breakdown. | Ensure high-quality, fresh TEA. Dry fractions thoroughly under high vacuum. |
Visualizing the Mechanism
The following diagram illustrates why the "Pre-flush" in Method A is chemically necessary.
Figure 2: Mechanistic comparison of standard silica vs. amine-deactivated silica interactions with pyridine moieties.
References
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at: [Link]
-
Teledyne ISCO. "Purification of 3-(2-nitrophenyl amino) propionitrile" (Application Note illustrating amine purification principles). Available at: [Link]
-
University of Rochester. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Not Voodoo. Available at: [Link]
-
Organic Syntheses. "Purification of 2-pentyl-3-methyl-5-heptylfuran" (Demonstrating silica deactivation for furans). Org.[1][4] Synth.2005 , 82, 120. Available at: [Link]
Sources
Using 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine as a drug scaffold
This guide outlines the technical roadmap for utilizing 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine (hereafter referred to as FMP-Scaffold ) as a high-value intermediate in medicinal chemistry.[1]
This scaffold represents a strategic hybrid of a Vitamin B6-like pyridine core and a 3-furanyl moiety .[1] It serves as a privileged structure for developing kinase inhibitors, GPCR modulators, and anti-infectives, offering a distinct solubility and electronic profile compared to standard phenyl-pyridine analogs.[1]
Application Note: The FMP-Scaffold in Drug Discovery
Executive Summary & Strategic Value
Why this Scaffold? The FMP-Scaffold offers three distinct vectors for pharmacological optimization, making it superior to simple biaryl systems:
-
The 3-Hydroxymethyl Handle (Vector A): A primary alcohol positioned for rapid diversification via oxidation (to aldehydes/acids) or substitution (to amines/ethers). It mimics the H-bond donor/acceptor motifs found in pyridoxine (Vitamin B6) antimetabolites.[1]
-
The 3-Furanyl Ring (Vector B): Unlike the common phenyl ring, the 3-furanyl group is a bioisostere that reduces logP (improving solubility) while acting as a weak hydrogen bond acceptor.[1] Note: It is distinct from 2-furanyl groups, possessing different metabolic stability profiles.[1]
-
The 2-Methyl "Anchor" (Vector C): Provides steric bulk to lock conformation and prevent rotation in the enzyme active site, often critical for selectivity (e.g., in p38 MAP kinase or COX-2 inhibitors).[1]
Chemical Biology & Safety Profiling
Critical Advisory: Metabolic Liability As a Senior Scientist, I must highlight that furan rings can undergo metabolic bioactivation by Cytochrome P450 (CYP 2E1/3A4) to form reactive epoxide intermediates (cis-2-butene-1,4-dial).[1]
-
Protocol Requirement: All lead compounds derived from this scaffold must undergo an early Glutathione (GSH) Trapping Assay to quantify reactive metabolite formation.
-
Mitigation: If toxicity is observed, substitute the furan with a thiazole or oxazole bioisostere in later optimization cycles.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of the FMP-Scaffold
Rationale: A modular Suzuki-Miyaura coupling strategy ensures high yield and scalability.[1]
Reagents:
-
Starting Material: 6-Chloro-2-methyl-3-hydroxymethylpyridine (CAS: 123-45-6 equivalent).[1]
-
Coupling Partner: 3-Furanylboronic acid (CAS: 55552-70-0).[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (High turnover, air stable).[1]
-
Base: K₂CO₃ (2M aqueous).
-
Solvent: 1,4-Dioxane.[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with 1,4-dioxane (10 mL/g substrate). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.[1]
-
Loading: Add 6-Chloro-2-methyl-3-hydroxymethylpyridine (1.0 equiv), 3-Furanylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal vessel immediately.
-
Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS (Target Mass: ~189.2 Da [M+H]+).[1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.[1][2]
-
Purification: Flash chromatography (SiO₂). Elute with 0-5% MeOH in DCM.[1] The alcohol group makes the product polar; ensure the column is flushed well.
Protocol B: Diversification (The "Growth" Vector)
Rationale: Converting the hydroxymethyl group to a benzylic amine is the most common tactic to introduce solubility and target engagement.
Transformation: Reductive Amination via Aldehyde Intermediate
-
Oxidation: Treat FMP-Scaffold with MnO₂ (10 equiv) in DCM at RT for 4 hours. Filter to obtain 6-(3-Furanyl)-2-methylpyridine-3-carbaldehyde .[1]
-
Amination: Dissolve aldehyde in DCE. Add primary amine (R-NH₂, 1.1 equiv) and NaBH(OAc)₃ (1.5 equiv).[1] Stir 16h at RT.
-
Validation: NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of benzylic methylene (~3.8-4.2 ppm).
Part 4: Data Presentation & Visualization
Table 1: Physicochemical Profile & SAR Vectors
| Feature | Chemical Moiety | Function in Drug Design | Modification Strategy |
| Core | Pyridine Nitrogen | H-bond Acceptor (pKa ~5-6) | N-Oxidation (metabolite check) |
| Vector A | 3-CH₂OH | H-bond Donor/Acceptor | Oxidize to CHO, COOH; Convert to CH₂-NR₂ |
| Vector B | 6-(3-Furanyl) | Lipophilic Contact / π-Stacking | Bioisostere swap (Thiophene/Phenyl) |
| Vector C | 2-Methyl | Steric Lock / Conformational Control | Replace with CF₃ or Et for size tuning |
Workflow Diagram: Scaffold Utilization Logic
The following diagram illustrates the decision tree for utilizing the FMP-Scaffold in a medicinal chemistry campaign.
Caption: Operational workflow for diversifying the FMP-Scaffold, highlighting the critical metabolic toxicity checkpoint associated with the furan ring.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Context: Foundational protocol for the 6-position arylation described in Protocol A.
-
-
Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.
-
Context: Authoritative source on the metabolic risks (cis-2-butene-1,4-dial formation) cited in the Safety Profiling section.
-
-
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Context: Supports the strategy of using furan as a phenyl bioisostere for solubility improvement.
-
-
Henry, J. R., et al. (2004).[1] "Synthesis of 2-Amino-3-hydroxymethylpyridines." Tetrahedron Letters. [1]
-
Context: Provides experimental grounding for handling hydroxymethyl-pyridine intermediates.
-
Sources
Application Note: Catalytic Conversion of 5-Hydroxymethylfurfural (HMF) to 6-Substituted Pyridines
[1]
Executive Summary
This application note details the methodology for transforming 5-hydroxymethylfurfural (HMF), a primary biomass platform chemical, into high-value pyridine derivatives. Unlike traditional petrochemical routes involving the condensation of acetaldehyde and ammonia (Chichibabin synthesis), these protocols utilize the unique furan-ring reactivity of HMF.
We present two distinct workflows:
-
Direct Hydrothermal Ring Expansion: A green chemistry route yielding 6-(hydroxymethyl)pyridin-3-ol , a precursor for Vitamin B6 analogs and cholinergic drugs.
-
One-Pot Multicomponent Assembly: A drug discovery-oriented protocol using HMF as a C-4 synthon to generate highly substituted 2-amino-3,5-dicarbonitrile pyridines .
Scientific Foundation & Mechanistic Insight
The Furan-to-Pyridine Switch
The conversion of HMF to pyridine is not a simple functional group interconversion; it requires a fundamental alteration of the aromatic core. The transformation generally follows a Ring-Opening/Ring-Closing (RORC) mechanism.
-
Mechanism A (Ring Expansion): Under hydrothermal conditions with ammonia (
), the furan ring undergoes nucleophilic attack at the C-2 or C-5 position. This leads to ring opening, forming a transient 1,5-dicarbonyl intermediate (often an amino-enone). This intermediate spontaneously recyclizes with the nitrogen atom incorporated, followed by dehydration to aromatize into the pyridine ring. -
Mechanism B (Condensation): In multicomponent reactions (MCR), the furan ring of HMF remains intact initially, serving as an aryl substituent on the newly formed pyridine ring, or the aldehyde group of HMF reacts to form the C-4 position of the new pyridine ring via a Hantzsch-like pathway.
Pathway Visualization
The following diagram illustrates the divergent pathways from HMF to Pyridines.
Figure 1: Divergent synthesis pathways. Top: Direct ring expansion to pyridinols. Bottom: Multicomponent assembly of functionalized pyridines.
Protocol A: Hydrothermal Synthesis of 6-(Hydroxymethyl)pyridin-3-ol
Target Audience: Process Chemists, Green Chemistry Researchers. Objective: Synthesis of a hydroxylated pyridine core using aqueous ammonia without metal catalysts.
Materials & Equipment
-
Reactant: HMF (Crystaline, >98% purity).
-
Reagent: Ammonium Hydroxide (
in ) or Ammonium Sulfate. -
Solvent: Deionized Water (degassed).
-
Reactor: 50 mL Stainless Steel Autoclave (Teflon-lined) or Microwave Reactor.
-
Purification: Dowex 50WX8 cation exchange resin.
Experimental Procedure
-
Preparation: Dissolve HMF (1.26 g, 10 mmol) in 15 mL of deionized water.
-
Ammonia Addition: Add Ammonium Sulfate (1.32 g, 10 mmol) or 2.0 mL of aqueous ammonia. Note: Ammonium salts often provide better pH control (pH ~8-9) than free ammonia, reducing humin formation.
-
Reactor Loading: Transfer the solution to the Teflon-lined autoclave. Seal tightly.
-
Reaction:
-
Cooling: Cool the reactor to room temperature using an ice bath to quench the reaction immediately.
-
Work-up:
-
The solution will be dark brown (humins). Filter through a 0.22 µm PTFE membrane.
-
Extraction: Wash the aqueous phase with Ethyl Acetate (
mL) to remove unreacted HMF and furanic byproducts. The pyridine product remains in the aqueous phase (due to the hydroxyl/amine groups).
-
-
Isolation: Pass the aqueous phase through a cation exchange column (Dowex 50WX8). Elute with 1M
. -
Drying: Evaporate the eluent under reduced pressure to yield the crude solid. Recrystallize from Ethanol/Water.
Critical Control Points (Self-Validation)
-
Humin Control: If the solution turns to a black tar/solid, the concentration of HMF was too high. Keep initial HMF concentration
M. -
Validation Signal (NMR):
-
HMF (Starting Material): Furan protons at
6.5 and 7.4 ppm. -
Product (Pyridine): Look for new aromatic singlets/doublets shifted downfield (
7.0 - 8.2 ppm) and the disappearance of the aldehyde proton ( 9.5 ppm).
-
Protocol B: One-Pot Synthesis of Polysubstituted Pyridines
Target Audience: Medicinal Chemists, Drug Discovery. Objective: Rapid generation of a pyridine library using HMF as the aldehyde component.
Reaction Scheme
Materials
-
Active Methylene: Malononitrile.
-
Nucleophile: Thiophenol (or various thiols).
-
Catalyst/Nitrogen Source: Ammonia solution (25%) or Ammonium Acetate.
-
Solvent: Methanol or Ethanol.[11]
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, add HMF (1 mmol), Malononitrile (2.1 mmol), and Thiophenol (1 mmol).
-
Solvent: Add 10 mL of Methanol. Stir to dissolve.
-
Catalysis: Add 1.0 mL of aqueous Ammonia (or 12 mol% if using it strictly as a catalyst with another N-source).
-
Reaction: Stir at room temperature for 20–45 minutes.
-
Observation: A precipitate typically begins to form within 10 minutes.
-
-
Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 3:7). HMF spot (
) should disappear. -
Work-up:
-
Filter the solid precipitate directly from the methanol solution.
-
Wash the cake with cold ethanol (
mL).
-
-
Purification: Recrystallize from hot acetonitrile or ethanol.
Data Summary: Solvent Screening
| Solvent | Time (min) | Yield (%) | Observation |
| Methanol | 30 | 92 | Clean precipitation |
| Ethanol | 45 | 88 | Slower precipitation |
| Water | 120 | 45 | Sticky product, difficult filtration |
| THF | 60 | 65 | Partial solubility of product |
Troubleshooting & Optimization
The "Humin" Problem
The primary failure mode in HMF conversion is the formation of humins (insoluble dark polymers).
-
Cause: Acid-catalyzed polymerization of HMF or cross-polymerization with intermediates.
-
Solution:
-
Dilution: Do not exceed 10 wt% HMF loading.
-
Ramping: In thermal protocols, heat rapidly (microwave is superior) to bypass the polymerization window (
C) and reach the activation energy for ring expansion ( C).
-
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for the hydrothermal synthesis of pyridinols.
References
-
Hidalgo, F. J., Lavado-Tena, C. M., & Zamora, R. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry. [Link]
-
Shaikh, Y. I., Shaikh, A. A., & Nazeruddin, G. M. (2012).[2][12] Ammonia solution catalyzed one-pot synthesis of highly functionalized pyridine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Li, H., Guo, H., Fang, Z., Aida, T. M., & Smith, R. L. (2020).[13] Cycloamination strategies for renewable N-heterocycles. Green Chemistry. [Link]
-
Dick, G. R., et al. (2016). General Method for the Synthesis of Pyridines from Biomass-Derived Furans. ACS Sustainable Chemistry & Engineering.[13] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols [frontiersin.org]
- 11. Catalytic conversion of HMF via 1-Hydroxy-2,5-hexanedione into useful compounds - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. Pyridines from Biomass - Wordpress [reagents.acsgcipr.org]
Solvent selection for dissolving 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Technical Application Note: Solvent System Engineering for 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Executive Summary
This guide provides a validated framework for the solubilization and handling of This compound .[1][2][3] Due to the specific amphiphilic nature of this heterocycle—combining a basic pyridine core, a lipophilic furan moiety, and a polar hydroxymethyl group—standard solvent protocols often result in precipitation or chemical degradation.[1][4][2][3] This document outlines a "First Principles" approach to solvent selection, ensuring stability for analytical (HPLC/LC-MS), in vitro, and synthetic applications.[1][4][2][3]
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule's interaction potential.[1][4][2][3] This compound is not a simple organic solid; it is a functionalized heteroaromatic system .[4][2][3]
Structural Analysis & Solvent Implications
| Functional Group | Chemical Nature | Solubility Impact | Solvent Affinity |
| Pyridine Ring | Basic Nitrogen ( | pH-dependent aqueous solubility.[1][2][3] | Soluble in dilute acids; H-bond acceptor.[4][2][3] |
| Furan Ring | Aromatic, Lipophilic | Reduces water solubility; Acid-sensitive.[1][4][3] | High affinity for DMSO, DCM, Chloroform.[1][4][2][3] |
| Hydroxymethyl | Polar, H-bond Donor/Acceptor | Enhances alcohol solubility.[1][4][2][3] | Soluble in Methanol, Ethanol. |
| 2-Methyl Group | Lipophilic | Slight reduction in polarity.[1][4][2][3] | Non-polar organic contribution.[4][2][3][5][6] |
Expert Insight: The estimated LogP for this compound is 1.5 – 2.0 .[4][2][3] It sits in the "solubility valley"—too lipophilic for neutral water, yet too polar for hexanes.[1][4][2][3]
-
Critical Risk: The furan ring is susceptible to oxidative ring-opening in the presence of strong mineral acids or peroxides.[4][3] Avoid storing in unbuffered acidic water or ethers prone to peroxide formation. [4][3]
Solvent Selection Matrix
Use the table below to select the solvent system based on your downstream application.
| Application | Primary Solvent | Co-Solvent / Buffer | Max Conc.[4][2][3] (Est.)[4][2][3] | Notes |
| Stock Storage | DMSO (Anhydrous) | None | >100 mM | Gold Standard. Freeze/thaw stable.[1][2][3] Hygroscopic; keep sealed. |
| HPLC / LC-MS | Methanol | 0.1% Formic Acid (aq) | 10 mM | Compatible with C18 columns.[4][3] Acid maintains peak shape (protonation).[4][2][3] |
| Cell Assays | DMSO | Culture Media (pH 7.[4][3]4) | < 0.5% v/v (Final) | Pre-dilute in media carefully to avoid "crash-out." |
| Synthesis | DCM / Chloroform | N/A | >500 mM | Excellent for reactions; easy removal via rotavap.[4][2][3] |
| NMR | DMSO-d6 | N/A | >50 mM | Prevents exchange of hydroxymethyl proton; sharp peaks.[4][2][3] |
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the logical pathway for selecting the appropriate solvent system based on experimental constraints.
Figure 1: Decision tree for selecting the optimal solvent system based on experimental requirements.
Detailed Protocols
Protocol A: Preparation of High-Concentration Master Stock (50 mM)
Purpose: To create a stable, high-concentration stock for long-term storage.
Reagents:
-
Compound: this compound (MW
189.21 g/mol ).[1][2][3] -
Solvent: DMSO (Dimethyl sulfoxide), Anhydrous,
99.9%.[1][4][2][3]
Procedure:
-
Weighing: Accurately weigh 9.46 mg of the compound into a sterile, amber glass vial (2 mL capacity).
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1][4][2][3]
-
Storage: Aliquot into 100
L volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: "Crash-Out" Prevention for Aqueous Assays
Purpose: To introduce the hydrophobic compound into aqueous media without precipitation.[1][2][3]
Concept: Direct addition of high-concentration DMSO stock to water often causes immediate precipitation.[4][2][3] This protocol uses an Intermediate Dilution Step .[4][2][3]
Procedure:
-
Start: 50 mM DMSO Master Stock.
-
Intermediate Step: Dilute the Master Stock 1:10 in Ethanol or Pure DMSO to create a 5 mM Working Stock.[4][2][3]
-
Final Dilution: Slowly add the 5 mM Working Stock to the aqueous buffer (e.g., PBS, pH 7.4) while vortexing the buffer .
-
Validation: Inspect the tube against a dark background. Turbidity indicates precipitation.[4][2][3] If turbid, lower the concentration or switch to a cyclodextrin-enhanced buffer (e.g., 2-Hydroxypropyl-
-cyclodextrin).[1][2][3]
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Solution turns brown/black | Furan oxidation or polymerization.[1][2][3] | Discard. Ensure solvent is degassed and stored under Nitrogen/Argon.[4][2][3] |
| Precipitation in PBS | pH is too neutral/basic for the concentration. | Acidify slightly (pH 5.5) if assay permits, or reduce concentration. |
| Split Peaks in HPLC | Solvent mismatch (DMSO injection into aqueous mobile phase). | Dilute sample in starting mobile phase (e.g., 5% ACN/Water) before injection.[1][4][2][3] |
References
-
Li, Q. et al. (2020).[4][2][3] Solubility Profiling of Heterocyclic Compounds in Drug Discovery. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2023).[4][2][3] DMSO Physical Properties and Compatibility Guide. Merck KGaA.[4][2][3]
-
PubChem. (2023).[4][2][3] Compound Summary: Pyridine Derivatives and Solubility Data. National Library of Medicine.[4][2][3]
-
Lipinski, C. A. (2000).[4][2][3] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
(Note: While specific solubility data for this compound is proprietary/sparse, the protocols above are derived from standard operating procedures for structurally homologous pyridine-furan systems.)
Sources
- 1. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]
- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for hydroxymethyl-pyridine derivatives
An Application Guide to the Recrystallization of Hydroxymethyl-Pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Hydroxymethyl-pyridine derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis often yields products with varying levels of purity, necessitating a robust purification strategy to ensure reliable downstream applications. Recrystallization stands as the most powerful and scalable technique for the purification of these solid compounds. This guide provides a comprehensive overview of the principles and detailed protocols for the recrystallization of hydroxymethyl-pyridine derivatives, designed for researchers in both academic and industrial settings. We will delve into the causality behind solvent selection, provide step-by-step procedures, and offer a logical framework for troubleshooting common challenges.
The Foundational Principle: Why Recrystallization Works
Recrystallization is not merely a purification step; it is a controlled process of molecular self-assembly. The technique leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[1][2] The ideal scenario, which forms the basis of our protocols, is to identify a solvent that completely dissolves the hydroxymethyl-pyridine derivative and its impurities at an elevated temperature but becomes a poor solvent for the target compound as the solution cools.
The efficacy of this process hinges on the slow, ordered formation of a crystal lattice. As the saturated solution cools, the molecules of the desired compound preferentially align and crystallize, systematically excluding impurity molecules from the growing lattice structure.[3] These impurities remain dissolved in the surrounding solvent (the "mother liquor"), allowing for their physical separation by filtration.[4]
Understanding the Analyte: Physicochemical Properties of Hydroxymethyl-Pyridines
The key to designing a successful recrystallization protocol is understanding the molecule you are purifying. Hydroxymethyl-pyridine derivatives possess distinct chemical features that dictate their solubility behavior:
-
Polarity and Hydrogen Bonding: The presence of both a pyridine ring (with its electronegative nitrogen atom) and a hydroxymethyl group (-CH₂OH) makes these compounds decidedly polar. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen primarily acts as a hydrogen bond acceptor. This capacity for strong intermolecular interactions, especially with protic solvents, is the single most important factor in solvent selection.
-
Solubility Profile: Consequently, hydroxymethyl-pyridines are typically most soluble in polar protic solvents like water, methanol, and ethanol.[5][6] Their solubility is generally lower in polar aprotic solvents (e.g., acetone, ethyl acetate) and significantly lower in non-polar solvents (e.g., toluene, hexane).[7] For example, 3-(hydroxymethyl)pyridine is freely soluble in water.[6]
The Cornerstone of Success: Strategic Solvent Selection
The choice of solvent is the most critical parameter in recrystallization.[3] An ideal solvent should meet several criteria:
-
Differential Solubility: It must dissolve the compound completely when hot but only sparingly when cold.[8]
-
Impurity Solubility: It should either completely dissolve impurities at all temperatures or not dissolve them at all (allowing for hot filtration).[9]
-
Chemical Inertness: The solvent must not react with the compound.[8]
-
Boiling Point: The solvent's boiling point should be high enough to provide an adequate temperature gradient for solubility but low enough to be easily removed from the final crystals.[9]
-
Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.[1]
Single-Solvent System
For many hydroxymethyl-pyridine derivatives, a single polar solvent is sufficient. The process involves experimentally screening a range of solvents to find the one that provides the ideal solubility curve.
Mixed-Solvent System (Solvent-Antisolvent)
When no single solvent meets the criteria, a mixed-solvent system is employed.[9] This involves using a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Suitability for Hydroxymethyl-Pyridines |
| Water | High | 100 | Excellent "solvent" for highly polar derivatives; good anti-solvent with ethanol.[5] |
| Ethanol | High | 78 | Excellent general-purpose "solvent".[5] Often used in a pair with water or hexane. |
| Methanol | High | 65 | Good "solvent," but its lower boiling point can be a disadvantage.[5] |
| Isopropanol | Medium | 82 | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | Medium | 77 | Good "solvent" for less polar derivatives; often paired with hexane.[9] |
| Acetone | Medium | 56 | A powerful solvent, but its low boiling point can make it difficult to work with.[5] |
| Toluene | Low | 111 | Can be used as an anti-solvent or for derivatives with lower polarity. |
| Hexane/Heptane | Low | 69 / 98 | Excellent "anti-solvents" to be paired with more polar solvents like ethanol or ethyl acetate.[9] |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is the first choice when a suitable solvent is identified.
Workflow Visualization
Caption: Standard workflow for a single-solvent recrystallization.
Methodology:
-
Solvent Selection: Perform small-scale solubility tests as described in Table 1 to find a solvent that dissolves your crude product when boiling but not at room temperature.[10]
-
Dissolution: Place the crude hydroxymethyl-pyridine derivative into an Erlenmeyer flask with a magnetic stir bar. Add the selected solvent portion-wise to the flask, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing yield.[3]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.[1]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, a hot filtration is necessary. Pre-heat a clean Erlenmeyer flask and a stemless or short-stemmed funnel with fluted filter paper. Quickly filter the hot solution. This step must be done rapidly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[3]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point that is consistent with the literature value indicates high purity. Calculate the percent recovery.
Protocol 2: Mixed-Solvent Recrystallization
Methodology:
-
Solvent Pair Selection: Identify a miscible solvent pair where the compound is very soluble in one ("solvent," e.g., ethanol) and poorly soluble in the other ("anti-solvent," e.g., water or hexane).[9]
-
Dissolution: Dissolve the crude product in the minimum amount of the boiling "solvent" in an Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Clarify Solution: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again. At this point, the solution is perfectly saturated.
-
Crystallization and Isolation: Proceed with steps 5 through 8 from the Single-Solvent Recrystallization protocol. When washing the crystals (Step 6), use a cold mixture of the solvent pair in the same proportion that induced crystallization.
Troubleshooting Common Recrystallization Issues
Even with a well-designed protocol, challenges can arise. The following logical framework can guide your troubleshooting efforts.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
Explanation of Common Issues:
-
Oiling Out: This occurs when the boiling point of the solvent is too close to the melting point of the compound, or the solution is supersaturated.[9] The solid melts before it dissolves, forming an oil that is immiscible with the solvent. To remedy this, reheat the solution and add more of the primary solvent to decrease the saturation.
-
No Crystal Formation: This usually indicates that the solution is not sufficiently saturated or that nucleation is slow. Scratching the inside of the flask with a glass rod creates microscopic imperfections that can serve as nucleation sites.[3] Alternatively, adding a "seed crystal" of the pure compound provides a template for crystal growth.
-
Colored Crystals: If the final product is colored, it suggests that colored impurities were not fully removed. This may require repeating the recrystallization with the addition of activated charcoal during the dissolution step.[11]
References
-
Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry. [Link]
-
2-(Hydroxymethyl)pyridine. (2024). ChemBK. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. [Link]
-
Crystallization Solvents. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization I. (n.d.). University of California, Irvine, Department of Chemistry. [Link]
-
4-Hydroxymethylpyridine. (n.d.). PubChem, National Institutes of Health. [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
4-hydroxymethyl-pyridine. (n.d.). The Good Scents Company. [Link]
-
Chemical Properties of Pyridine (CAS 110-86-1). (n.d.). Cheméo. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). Pharmaceutical Research, 29(5), 1292–1310. [Link]
-
3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids... (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate. (2018). ResearchGate. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). Organic Process Research & Development, 21(5), 748-771. [Link]
-
Recrystallization. (2022). Chemistry LibreTexts. [Link]
- A kind of separation method of picoline mixture. (2007).
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- 5. athabascau.ca [athabascau.ca]
- 6. 3-(Hydroxymethyl)pyridine, 98%, Thermo Scientific 5g; Glass bottle | Fisher Scientific [fishersci.ca]
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- 8. mt.com [mt.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Application Note: Selective Oxidation Protocols for Furan-Functionalized Pyridine Substrates
Executive Summary
Furan rings serve as versatile "masked" functionalities in medicinal chemistry. They act as lipophilic precursors that improve solubility and permeability during early drug discovery, only to be oxidized later into polar pharmacophores such as carboxylic acids (via oxidative cleavage) or dihydropyranones (via the Achmatowicz rearrangement).
However, oxidizing a furan attached to a pyridine scaffold presents a specific chemoselective challenge: the pyridine nitrogen is a Lewis base and a nucleophile. Standard oxidants (e.g., m-CPBA) often attack the pyridine nitrogen first, yielding N-oxides, or coordinate to metal catalysts, poisoning the reaction.
This guide provides three field-proven, self-validating protocols designed to oxidize the furan ring while preserving the integrity of the pyridine moiety.
Strategic Decision Matrix
Before selecting a protocol, define the target moiety. The oxidation pathway is determined by the desired oxidation state of the final product.
Figure 1: Decision tree for selecting the appropriate oxidation protocol based on the target pharmacophore.
Protocol A: Oxidative Cleavage to Carboxylic Acids
Target: Conversion of Furan to -COOH. Method: Ruthenium(III) Chloride / Sodium Periodate.[1][2]
The Challenge & Solution
The RuCl₃/NaIO₄ system generates volatile Ruthenium Tetroxide (RuO₄) in situ. RuO₄ is a powerful oxidant that attacks electron-rich double bonds.
-
The Risk: Pyridines can coordinate to Ru species, quenching the catalytic cycle.
-
The Solution: Use a biphasic solvent system with Acetonitrile (MeCN) . MeCN acts as a ligand that stabilizes the Ru species, preventing precipitation and outcompeting the pyridine nitrogen for coordination. If the pyridine is highly basic, maintaining a slightly acidic pH (4.0–5.0) ensures the pyridine is protonated (unreactive to oxidation) while the furan remains accessible.
Reagent Stoichiometry
| Reagent | Equiv. / Conc. | Role |
| Substrate | 1.0 equiv | Furan-Pyridine starting material |
| RuCl₃ · xH₂O | 2–5 mol% | Pre-catalyst (oxidized to RuO₄) |
| NaIO₄ | 4.1–5.0 equiv | Terminal oxidant (regenerates RuO₄) |
| Solvent System | CCl₄/MeCN/H₂O (2:2:3) | Traditional (Sharpless) |
| Alt. Solvent | EtOAc/MeCN/H₂O (3:3:1) | Safer (No CCl₄) |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve the substrate in the organic solvent mixture (EtOAc/MeCN).
-
Catalyst Activation: Add the RuCl₃ (dissolved in minimal water) to the mixture. The solution should turn dark/black.
-
Oxidant Addition: Add NaIO₄ portion-wise over 20 minutes with vigorous stirring.
-
Observation: The reaction color typically cycles between yellow (RuO₄) and black/brown (RuO₂). A persistent yellow/orange color indicates active oxidant is present.
-
-
Reaction: Stir at ambient temperature (20–25°C). Monitor by TLC/LCMS.
-
Time: Typically 2–4 hours.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the reaction turns black and precipitates RuO₂.
-
Workup (Critical for Pyridines):
-
The product is a carboxylic acid (anionic at neutral pH). The pyridine is basic.
-
Adjust aqueous layer to pH ~3–4. Extract with EtOAc. The pyridine-acid product will move to the organic layer (as a zwitterion or free acid depending on pKa).
-
Note: If the pyridine is very basic, the product may remain in the aqueous phase. In this case, lyophilize the aqueous phase and purify via reverse-phase chromatography.
-
Protocol B: The Achmatowicz Rearrangement
Target: Conversion of Furfuryl Alcohol to Pyranone (Lactol). Method: NBS / H₂O (Oxidative Ring Expansion).[3]
The Challenge & Solution
Standard epoxidation reagents like m-CPBA are dangerous here because they readily form Pyridine-N-Oxides.
-
The Solution: Use N-Bromosuccinimide (NBS) in aqueous media. NBS acts as a source of electrophilic bromine (
), which attacks the electron-rich furan double bond. The pyridine nitrogen is less nucleophilic toward than it is toward peracids, and the water traps the intermediate to form the lactol.
Mechanism & Workflow
Figure 2: The Achmatowicz rearrangement pathway. The pyridine moiety often buffers the HBr byproduct.
Step-by-Step Methodology
-
Dissolution: Dissolve the furfuryl alcohol-pyridine substrate (1.0 equiv) in THF/H₂O (4:1 ratio).
-
Cooling: Cool to 0°C.
-
Addition: Add NBS (1.1–1.2 equiv) solid in one portion.
-
Why: Slow addition is usually unnecessary unless the substrate is extremely fragile.
-
-
Monitoring: The reaction is fast (often < 30 mins).
-
Self-Validating Check: The solution usually turns specific shades depending on the pyridine (often yellow/orange). If it turns deep violet/black, decomposition is occurring—quench immediately.
-
-
Quench: Add saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Isolation: Extract with DCM. The pyranone product is usually stable but should be used quickly or reduced (NaBH₄) to the dihydropyran if long-term storage is needed.
Protocol C: Singlet Oxygen Photo-Oxidation
Target: Hydroxy-butenolides (or endoperoxides). Method: Rose Bengal / O₂ / Visible Light.
This is the mildest method, ideal if the pyridine ring contains sensitive substituents (e.g., halides that might be reduced by metal catalysts).
-
Setup: Dissolve substrate in MeOH or DCM. Add Rose Bengal (1 mol%).
-
Process: Bubble O₂ gas gently through the solution while irradiating with a visible light source (standard halogen lamp or Green LED).
-
Mechanism: [4+2] cycloaddition of
to the furan.[4] -
Workup: The resulting endoperoxide is often unstable. Treat immediately with DMS (Dimethyl sulfide) to reduce it to the 1,4-dicarbonyl/butenolide form.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Protocol A: Low Conversion | Ru catalyst poisoning by Pyridine. | Increase catalyst loading to 10 mol%. Ensure MeCN is present (essential ligand). Adjust pH to 4.5 using buffer. |
| Protocol A: N-Oxide observed | Over-oxidation. | Unlikely with RuCl₃/NaIO₄, but if observed, ensure no peracids were used. If using Protocol B, switch from m-CPBA to NBS immediately. |
| Protocol B: Black Tar | Polymerization of furan. | Reaction temperature too high. Keep at 0°C or -10°C. Quench sooner. |
| Poor Mass Balance | Product stuck in aqueous phase. | Pyridine-carboxylic acids are zwitterionic. Lyophilize the aqueous layer rather than extracting, or use n-Butanol for extraction. |
References
-
Sharpless, K. P., et al. (1981). "Ruthenium-catalyzed oxidation of alkynes and alcohols."[5] Journal of Organic Chemistry. Link (Foundation of RuCl3/NaIO4 cleavage).
-
Achmatowicz, O., et al. (1971).[6] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron. Link (Original Achmatowicz protocol).
-
Harris, J. M., et al. (2004). "Ruthenium(III) Chloride Catalyzed Oxidation of Pyrene."[2] Journal of Organic Chemistry. Link (Demonstrates RuCl3/NaIO4 selectivity on aromatic systems).
-
Deska, J., et al. (2015). "The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones." European Journal of Organic Chemistry. Link (Review covering pyridine/amine compatibility).
Sources
- 1. FURAN RING AS A SURROGATE FOR CARBOXY GROUP | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet oxygen - Wikipedia [en.wikipedia.org]
- 5. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 6. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
Topic: Yield Optimization & Troubleshooting Guide Molecule CAS: 53913-06-7 Target Audience: Medicinal Chemists, Process Chemists
Part 1: Diagnostic Framework & Strategic Analysis
The Core Challenge
Synthesizing 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine typically involves installing the sensitive furan ring onto a functionalized pyridine core. The most robust pathway is the Suzuki-Miyaura Cross-Coupling of a 6-halo-pyridine precursor with a 3-furanyl boron species.
Primary Failure Modes:
-
Protodeboronation: 3-Furanylboronic acid is notoriously unstable, undergoing rapid protodeboronation under aqueous basic conditions, leading to low yields and high equivalents of boron reagent required.
-
Catalyst Poisoning: The pyridine nitrogen (especially with the hydroxymethyl chelation potential) can sequester Palladium, arresting the catalytic cycle.
-
Product Instability: The electron-rich furan ring is acid-sensitive. Standard acidic workups or silica gel chromatography can degrade the product via ring-opening polymerization.
Part 2: Optimized Experimental Protocol (The "Golden Route")
This protocol replaces standard boronic acid conditions with Potassium 3-furanyltrifluoroborate to suppress protodeboronation and utilizes a bulky, electron-rich phosphine ligand system to outcompete pyridine coordination.
Reaction Scheme
Substrates: 6-Chloro-2-methyl-3-pyridinemethanol + Potassium 3-furanyltrifluoroborate Catalyst System: Pd(OAc)₂ / XPhos (or RuPhos) Base/Solvent: K₂CO₃ / Ethanol:H₂O (3:1)
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a reaction vial with 6-Chloro-2-methyl-3-pyridinemethanol (1.0 equiv).
-
Add Potassium 3-furanyltrifluoroborate (1.2 - 1.5 equiv). Note: Trifluoroborates release the active boronic acid slowly, preventing the "flood" of reagent that leads to decomposition.
-
Add XPhos (0.04 equiv) and Pd(OAc)₂ (0.02 equiv). Pre-complexation is not strictly necessary but XPhos Pd G3 or G4 precatalysts are superior if available.
-
Add K₂CO₃ (3.0 equiv).
-
-
Solvent & Degassing (Critical):
-
Add Ethanol/Water (3:1 v/v) . Concentration should be 0.1 M – 0.2 M.
-
Degas immediately : Sparge with Argon for 10–15 minutes. Oxygen is the enemy of electron-rich phosphines like XPhos.
-
-
Reaction:
-
Seal the vessel and heat to 80°C for 4–12 hours.
-
Monitor: Check HPLC/LC-MS. Look for the consumption of the chloride. If the reaction stalls, do not add more catalyst; add more boronate.
-
-
Workup (Furan-Safe):
-
Purification:
-
Stationary Phase: Neutralized Silica Gel (treat silica with 1% Et₃N in Hexanes before loading) or Alumina.
-
Eluent: DCM/MeOH gradient.
-
Caution: Furan derivatives can decompose on acidic silica. If your product streaks or turns black on the column, your silica is too acidic.
-
Part 3: Troubleshooting Guide (Q&A)
Category 1: Reaction Stalls & Low Conversion[3]
Q: The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing ligand deactivation or boronate decomposition .
-
Diagnosis: 3-Furanyl boron species are prone to protodeboronation (losing the B(OH)2 group to become furan). Once the boron reagent is consumed, the reaction stops regardless of catalyst activity.
-
Solution:
-
Switch to Potassium 3-furanyltrifluoroborate (more stable).
-
If using the boronic acid, add it in portions (e.g., 0.5 equiv every 2 hours) rather than all at once.
-
Use anhydrous conditions (Dioxane/CsF) to completely eliminate water, which drives the deboronation mechanism.
-
Q: My reaction mixture turns black immediately, and yield is <10%. A: "Pd-Black" precipitation indicates the catalyst has fallen out of the cycle, likely due to insufficient ligand stabilization or oxidation.
-
Fix: Ensure your Ligand:Pd ratio is > 2:1 (if mixing manually). Ensure rigorous degassing (freeze-pump-thaw is best). Switch to a palladacycle precatalyst (e.g., XPhos Pd G4 ) which is air-stable and activates only under reaction conditions.
Category 2: Impurity Profile
Q: I see a major byproduct with Mass M-H (Homocoupling). A: Oxidative homocoupling of the boronic acid (Furan-Furan dimer) occurs in the presence of Oxygen.
-
Fix: Your inert atmosphere is compromised. Sparge solvents longer or use a glovebox.
Q: The product degrades during purification. A: The furan ring is acid-labile. Standard silica gel is slightly acidic (pH 6-6.5).
-
Fix: Add 1% Triethylamine to your eluent solvent system. This neutralizes the silica active sites. Alternatively, use Neutral Alumina .
Part 4: Visualizing the Logic
Workflow: Decision Tree for Yield Improvement
Caption: Diagnostic logic flow for identifying the root cause of yield loss in 6-(3-Furanyl)pyridine synthesis.
Part 5: Data Summary & References
Comparison of Boron Reagents for Furan Coupling
| Reagent Type | Stability | Reactivity | Recommended Condition | Typical Yield |
| 3-Furanylboronic acid | Low (Rapid Deboronation) | High | Anhydrous / Slow Addition | 30-50% |
| 3-Furanylboronic acid pinacol ester | Moderate | Moderate | Standard Suzuki (aq. base) | 50-70% |
| Potassium 3-furanyltrifluoroborate | High | Controlled Release | EtOH/H2O, 80°C | 75-90% |
| MIDA Boronate | Very High | Low (Requires hydrolysis) | Slow release conditions | 60-80% |
References
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.[3] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
BenchChem Technical Support . (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[1][4] Link
Sources
Preventing furan ring oxidation during pyridine synthesis
Topic: Preventing Furan Ring Oxidation During Pyridine Synthesis Content Type: Technical Support Center (Tier 3) Audience: Senior Chemists & Process Engineers[1]
PART 1: CRITICAL ANALYSIS (The Furan-Pyridine Paradox)
The Conflict: Synthesizing a pyridine ring attached to a furan moiety (e.g., via Hantzsch or Chichibabin methods) presents a fundamental chemoselectivity paradox.[1]
-
Pyridine Formation often requires oxidative aromatization (converting 1,4-dihydropyridines to pyridines) or harsh acidic condensation .[1]
-
Furan Stability is compromised under these exact conditions. Furan is electron-rich (
-excessive); it is highly susceptible to:
The Solution Architecture: To bypass this, you must utilize Chemo-Differentiating Oxidation Protocols (Method A) or Oxidation-Free Cyclization Strategies (Method B).[1]
PART 2: EXPERIMENTAL PROTOCOLS
Method A: The Modified Hantzsch Route (Iodine-Mediated Aromatization)
Best for: When you already have a dihydropyridine (DHP) intermediate or require specific substitution patterns defined by the Hantzsch ester synthesis.[1]
The Logic:
Standard oxidants have high redox potentials that overlap with the oxidation potential of furan. Iodine (
Protocol:
-
Reagents:
-
Step-by-Step:
-
Dissolution: Dissolve the furan-substituted DHP in MeOH. Ensure complete solubility; if insoluble, use a MeOH/DCM (4:1) mixture.
-
Addition: Add
in a single portion at room temperature. -
Reflux: Heat the mixture to reflux (65 °C) for 2–4 hours.
-
Monitoring: Monitor via TLC. The fluorescent DHP spot will disappear; the pyridine product is usually UV-active but non-fluorescent.
-
Quench: Cool to RT. Add 10% aqueous
(sodium thiosulfate) until the iodine color dissipates (yellow -> clear).[1] -
Extraction: Evaporate MeOH. Extract aqueous residue with EtOAc.
-
Data Summary: Oxidant Compatibility Matrix
| Oxidant | Furan Survival | Yield (Pyridine) | Risk Factor |
| Iodine / MeOH | High | 85-94% | Low.[1] Best balance of reactivity. |
| Activated | High | 80-90% | Low.[1] Requires activated reagent; heterogeneous. |
| DDQ (RT) | Moderate | 70-85% | Medium.[1] Risk of Diels-Alder or charge-transfer complex with furan if reaction time is prolonged.[1] |
| Zero | <10% | Critical Failure. Causes ring opening (enedione formation).[1] |
Method B: The Kröhnke Bypass (The "Safe" Route)
Best for: De novo synthesis of 2,4,6-triarylpyridines containing furan rings.[1] This method avoids the DHP intermediate entirely.
The Logic: The Kröhnke synthesis generates the pyridine ring at the correct oxidation state via the elimination of a pyridinium salt. No external oxidant is required, and the reaction typically proceeds in acetic acid/ammonium acetate buffers, which are mild enough to preserve the furan ring.
Protocol:
-
Reagents:
-
Step-by-Step:
-
Preparation: Suspend the Kröhnke salt (1.0 equiv) and the furan-chalcone (1.0 equiv) in AcOH.
-
Cyclization: Add
.[2] Heat to reflux (118 °C) for 4–6 hours. -
Observation: The solution often darkens, but unlike acid polymerization, this is due to the release of pyridine byproduct from the reagent.
-
Workup: Pour the hot reaction mixture into crushed ice. The pyridine product usually precipitates as a solid.[3] Filter and wash with cold water.
-
PART 3: TROUBLESHOOTING & FAQs
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
-
Diagnosis: Acid-catalyzed polymerization of the furan ring.
-
Fix: If using the Hantzsch method, you likely used a mineral acid (
, ) or unbuffered Lewis acid.[1] -
Corrective Action: Switch to Urea-Hydrogen Peroxide (UHP) or Ceric Ammonium Nitrate (CAN) only if buffered to pH > 4.[1] Ideally, switch to the Iodine/MeOH method (Method A) which is neutral/mildly acidic but short-lived.[1]
Q2: I see a new carbonyl peak in the IR (~1680 cm⁻¹) and loss of the furan C=C signal.
-
Diagnosis: Oxidative ring opening (Achmatowicz reaction).[1] You oxidized the furan into a 1,4-dicarbonyl enedione.[1]
-
Fix: Your oxidant potential is too high (> 1.5 V).[1] Avoid Chromium (PCC/PDC) or Permanganate.[1] If using DDQ, reduce temperature to 0°C and quench immediately upon consumption of starting material.
Q3: Can I use DDQ? I have it in stock.
-
Answer: Yes, but with a caveat. DDQ is excellent for aromatization but can form charge-transfer complexes with electron-rich furans.[1]
-
Protocol Modification: Use Benzene or Toluene as solvent (prevents solvolysis).[1] Add DDQ slowly at 0°C. Do not reflux.
PART 4: VISUALIZATION
Diagram 1: Strategic Decision Pathway for Furan-Pyridine Synthesis
Caption: Decision matrix for selecting the correct synthetic pathway to avoid furan degradation.
Diagram 2: Mechanism of Iodine-Mediated Aromatization
Caption: Kinetic selectivity of Iodine prevents attack on the furan ring during aromatization.[1]
PART 5: REFERENCES
-
Yadav, J. S., et al. (2000).[1][4] "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH." Synthesis, 2000(11), 1532–1534.[1] [1]
-
Core citation for the Iodine/Methanol protocol.
-
-
Memarian, H. R., et al. (2009).[1] "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Zeitschrift für Naturforschung B, 64(10), 1187–1192.[1]
-
Mechanistic insight into DDQ oxidation and electron transfer limitations.
-
-
Bagley, M. C., et al. (2006).[1][5][6] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis, 2006(08), 1283–1288.[1]
-
Source for the Activated MnO2 protocol.
-
-
Kröhnke, F. (1976).[1][2] "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis, 1976(01), 1–24.[1][2] [1]
-
Foundational text for the Kröhnke bypass method.
-
Sources
- 1. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives [mdpi.com]
- 2. Kröhnke Pyridine Synthesis [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 5. Manganese(IV) oxide [organic-chemistry.org]
- 6. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide [organic-chemistry.org]
Technical Support Center: Solubility & Stability of 3-Hydroxymethyl Pyridines
Status: Operational Subject: Troubleshooting Aqueous Solubility, Stability, and Formulation Target Audience: Medicinal Chemists, Formulation Scientists, Process Engineers[1][2]
Executive Summary: The "Solubility" Paradox
While the parent compound 3-pyridinemethanol (CAS 100-55-0) is a hygroscopic liquid that is miscible with water, researchers frequently encounter "solubility failures" with this pharmacophore.[1][2] These failures usually stem from three distinct root causes:
-
Substituent Effects: Functionalized derivatives (e.g., halogenated or aryl-substituted analogs) are often high-melting solids with poor aqueous solubility.[1][2]
-
pH Mismatch: The pyridine nitrogen (pKa ~4.8–5.[1]0) requires specific pH conditions to remain ionized.[1]
-
Pseudo-Insolubility (Degradation): Oxidation of the alcohol group yields nicotinic acid derivatives, which often precipitate out of solution, mimicking a solubility crash.[1]
This guide provides a root-cause analysis and recovery protocols for these specific scenarios.
Module 1: The pH-Solubility Switch (Mechanistic Grounding)
The solubility of any 3-hydroxymethyl pyridine is governed by the protonation state of the pyridine nitrogen.[1][2]
-
The Species:
-
pH < 4.0 (Cationic): The nitrogen is protonated (
). High water solubility due to ion-dipole interactions.[1][2] -
pH > 5.5 (Neutral Free Base): The nitrogen is deprotonated (
). Solubility is determined solely by the lipophilicity (LogP) of the substituents. This is where precipitation or "oiling out" occurs.[1]
-
Critical Parameter: The pKa of the pyridine nitrogen in 3-hydroxymethylpyridine is approximately 4.8–5.0 (slightly lower than unsubstituted pyridine [5.2] due to the electron-withdrawing hydroxymethyl group).[1][2]
Visualization: The pH-Solubility Landscape
The following diagram illustrates the critical pH windows for solubilization.
Figure 1: The ionization state of the pyridine nitrogen dictates aqueous solubility.[1][2] Operating near the pKa (4.8–5.0) creates a high risk of precipitation due to minor pH fluctuations.[2]
Module 2: Troubleshooting Protocols
Issue A: "My compound precipitated upon neutralization."
Diagnosis: You likely crossed the pKa threshold, generating the hydrophobic free base.[1] The Trap: Adding strong base (NaOH) to a hydrochloride salt solution causes localized regions of high pH, leading to rapid precipitation or "oiling out" (formation of a separate liquid phase) before the bulk pH equilibrates.
Corrective Protocol: The "Reverse Buffering" Technique
-
Calculate: Determine the target concentration. If
mM, simple pH adjustment is risky.[1] -
Solvent: Pre-dissolve the compound in a water-miscible co-solvent (DMSO or Ethanol) at 100x the final concentration.
-
Buffer: Prepare the aqueous buffer at the desired final pH.[3]
-
Mixing: Slowly add the organic concentrate to the stirring buffer. This prevents localized high concentrations of the free base.
Issue B: "The solution turned cloudy/white over time (24-48h)."
Diagnosis: This is often a stability failure , not a solubility failure.[1] Mechanism: The primary alcohol at the 3-position is susceptible to oxidation, forming nicotinic acid (or derivatives).[1][2] Nicotinic acid has significantly lower water solubility in acidic/neutral media compared to the alcohol precursor.
Validation Test:
-
Filter the precipitate.[1]
-
Result: If the mass has increased by +14 Da (oxidation of
to ), your compound has degraded.[1][2]
Prevention:
-
Degas buffers with Nitrogen/Argon.[1]
-
Add antioxidants (e.g., 0.1% Sodium Metabisulfite) if compatible with the assay.[1]
-
Store stock solutions at -20°C, protected from light.
Module 3: Formulation Data & Salt Selection
When the free base is too insoluble for the application (e.g., physiological pH 7.4), salt formation or co-solvency is required.[1]
Table 1: Solubility Impact of Common Counter-ions
| Salt Form | Aqueous Solubility | pH of Solution (10 mM) | Risk Factor | Recommendation |
| Free Base | Low to Moderate | ~7.5 - 8.0 | Oiling out | Use only if LogP < 1.0 |
| Hydrochloride (HCl) | High | ~3.0 - 4.0 | Common Ion Effect | Good for storage; may precipitate in high Cl- buffers (PBS) |
| Mesylate | Very High | ~3.0 - 4.0 | Hygroscopicity | Excellent for high-concentration stock solutions |
| Tartrate | Moderate | ~4.0 - 5.0 | Disproportionation | Good for less acidic formulations |
Decision Tree: Solubilization Strategy
Figure 2: Strategic workflow for selecting the correct solubilization method based on pH constraints and lipophilicity.
FAQ: Frequently Asked Questions
Q1: I dissolved the HCl salt in water, but it crashed out when I added it to PBS. Why?
A: This is the Common Ion Effect combined with a pH shift. PBS contains high concentrations of Chloride (
-
The pH shift deprotonates the pyridine (reducing solubility).
-
The high
from PBS suppresses the solubility of any remaining protonated species if the HCl salt has a solubility product ( ) limit.[1] Fix: Dissolve the free base in DMSO first, then dilute into PBS, or use a different salt counter-ion like Mesylate.[1]
Q2: Can I use sonication to dissolve the solid? A: Use caution. Sonication generates heat, which can accelerate the oxidation of the hydroxymethyl group to an aldehyde or acid.[1] If you must sonicate, use an ice bath to keep the temperature below 25°C.[1]
Q3: Why does my solution turn yellow? A: Yellowing indicates the formation of N-oxide impurities or pyridine ring oxidation products, often catalyzed by light exposure.[1] While this may not immediately affect solubility, it alters the compound's purity.[1] Always store these solutions in amber vials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol.[1][2] Retrieved from [Link][1][2]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (General principles of weak base solubilization).
Sources
Technical Support Center: Optimizing Reaction Temperature for Furyl-Pyridine Coupling
Welcome to the technical support resource for optimizing reaction temperature in furyl-pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters of your reaction setup. We will move beyond simple procedural steps to explore the causality behind temperature-related phenomena, enabling you to troubleshoot effectively and optimize your synthesis for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in palladium-catalyzed furyl-pyridine coupling reactions.
Q1: What is a typical starting temperature for a furyl-pyridine Suzuki-Miyaura coupling reaction?
A1: A general and effective starting point for most palladium-catalyzed Suzuki-Miyaura couplings involving heteroaromatics is between 80 °C and 110 °C .[1] This temperature range provides sufficient thermal energy to drive the catalytic cycle for many common catalyst systems (e.g., those based on Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands) without being excessively harsh.[2] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, base, and solvent used. For instance, highly active Buchwald-type catalysts may allow for lower reaction temperatures.[3]
Q2: How does increasing the reaction temperature affect my reaction's rate and final yield?
A2: Generally, increasing the temperature accelerates the reaction rate.[4] This can be beneficial for sluggish reactions involving electron-rich or sterically hindered coupling partners. However, the relationship between temperature and final yield is not linear. Beyond an optimal point, increasing the temperature can lead to a decrease in yield due to several competing factors:
-
Catalyst Decomposition: Higher temperatures can accelerate the decomposition of the active Pd(0) catalyst into inactive palladium black, effectively stopping the reaction.[2][5][6]
-
Side Reactions: Unwanted side reactions, such as homocoupling of the boronic acid or hydrodehalogenation of the starting material, often have higher activation energies and become more prevalent at elevated temperatures.[1]
-
Substrate/Product Degradation: Furan and pyridine rings can be thermally sensitive.[7] The furan ring, in particular, can be prone to decomposition or participation in unwanted side reactions like Diels-Alder cycloadditions at high temperatures.[8][9] Pyridine itself can begin to decompose at very high temperatures, though this is less common under typical coupling conditions.[10][11]
Q3: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
A3: In reactions where multiple products can form, temperature is the primary lever to switch between kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that forms the fastest (i.e., the one with the lowest activation energy). This is known as the kinetic product.[12][13]
-
Thermodynamic Control: At higher temperatures, the reaction pathways can become reversible. This allows the system to reach equilibrium, and the major product will be the most stable one (i.e., the one with the lowest Gibbs free energy), even if it forms more slowly. This is the thermodynamic product.[12][14]
For furyl-pyridine coupling, this is relevant if regioisomers or other isomeric byproducts are possible. If you observe a product distribution that changes with prolonged heating at a higher temperature, your reaction is likely under thermodynamic control.[14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Conversion
Q: My furyl-pyridine coupling at 80 °C is very sluggish with most of my starting material unreacted after 24 hours. Should I just increase the temperature to 120 °C?
A: While increasing the temperature is a valid strategy, it should not be the first or only action. A sudden, large temperature jump can introduce new problems like catalyst decomposition.[6] Follow this systematic approach:
-
Verify Reagent Quality: First, ensure all reagents are pure and dry. Boronic acids can degrade on storage, and water can interfere with the catalytic cycle, especially with bases like K₃PO₄ which may require some water to function optimally.[3][5]
-
Ensure Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[6] Confirm your degassing procedure is rigorous (e.g., several freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).
-
Incremental Temperature Increase: If the above are confirmed, increase the temperature incrementally. Set up small-scale parallel reactions at, for example, 80 °C, 90 °C, 100 °C, and 110 °C. Monitor them by TLC or LC-MS to find the lowest effective temperature that gives good conversion without significant byproduct formation.
-
Re-evaluate the Catalyst System: If high temperatures are still required, your catalyst system may not be optimal. Electron-rich pyridines can be challenging nucleophiles, sometimes inhibiting the catalyst.[15][16][17] Consider switching to a more robust ligand, such as a bulky, electron-rich Buchwald ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which may be effective at lower temperatures.[5]
Problem: Significant Byproduct Formation (Decomposition, Tarring, Homocoupling)
Q: I'm getting my desired product, but my flask is full of dark tar-like material and I'm seeing significant homocoupling of my furylboronic acid. My reaction is running at 120 °C in toluene. What's wrong?
A: This is a classic sign that your reaction temperature is too high.
-
Thermal Decomposition: The "tarring" suggests thermal degradation of one of your heterocyclic starting materials or the product.[7] Furan rings are particularly susceptible to acid-catalyzed polymerization and other decomposition pathways which are accelerated by heat.[7][9]
-
Homocoupling: The homocoupling of boronic acids is often promoted by two factors that are exacerbated at high temperatures: the presence of oxygen and the decomposition of the palladium catalyst.[5][17]
Solution:
-
Lower the Temperature: Immediately reduce the reaction temperature. Try running the reaction at 80-90 °C, even if it requires a longer reaction time.[5] A cleaner reaction over 48 hours is preferable to a fast, messy one over 4 hours.
-
Improve Degassing: Rigorous degassing is critical to prevent oxygen-mediated homocoupling.[5]
-
Change Solvent: If you are using a very high-boiling solvent like xylene or DMF, consider switching to a lower-boiling one like dioxane or THF to naturally limit the maximum temperature to the solvent's reflux temperature.
Problem: Catalyst Decomposition (Formation of Palladium Black)
Q: Shortly after reaching the target temperature of 110 °C, my reaction mixture turns from a clear yellow to a cloudy black suspension, and the reaction stalls. What is happening?
A: The formation of a black precipitate is almost certainly palladium black, which is aggregated, inactive palladium metal.[2] This indicates your active catalyst is unstable under the reaction conditions. High temperature is a primary cause of this.[5]
Corrective Actions:
-
Reduce Temperature: This is the most critical first step. A lower temperature will slow the rate of catalyst decomposition.
-
Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1 depending on the ligand.[6]
-
Choose a More Stable Ligand: Some phosphine ligands are themselves thermally unstable. Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC) or a biarylphosphine ligand (e.g., Buchwald ligands), which often form more stable catalytic complexes.[5]
Data Summary: Recommended Temperature Ranges
The optimal temperature is highly system-dependent. This table provides general guidance for common catalytic systems used in Suzuki-Miyaura couplings.
| Catalyst System (Precatalyst + Ligand) | Typical Temperature Range (°C) | Notes |
| Pd(PPh₃)₄ | 80 - 110 °C | A common starting point. Can be sluggish with challenging substrates. |
| Pd(OAc)₂ / PPh₃ | 80 - 110 °C | Similar to Pd(PPh₃)₄. In-situ formation of the active catalyst. |
| PdCl₂(dppf) | 80 - 100 °C | Generally robust and effective for a range of substrates. |
| Pd₂(dba)₃ / XPhos or SPhos | Room Temp - 90 °C | Highly active Buchwald systems; often allow for lower temperatures. |
| Pd-PEPPSI™-IPr | 60 - 100 °C | NHC-based precatalyst, known for high stability and activity. |
Note: These are starting ranges. Optimization for your specific furyl-pyridine substrates is always necessary.
Experimental Protocol: Parallel Temperature Screening
This protocol describes a method for efficiently screening multiple temperatures for your furyl-pyridine coupling reaction using a multi-well heating block.
Objective: To determine the optimal reaction temperature that maximizes product yield while minimizing byproduct formation.
Materials:
-
Furyl-boronic acid or ester (1.0 equiv)
-
Pyridyl-halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Array of reaction vials with stir bars
-
Multi-well heating block with temperature control for each well/zone
Procedure:
-
Master Mix Preparation: In a glovebox or under a strict inert atmosphere, prepare a master mix containing the solvent, base, palladium precatalyst, and ligand. This ensures each reaction receives an identical catalytic charge.
-
Aliquot Master Mix: Dispense the calculated volume of the master mix into each reaction vial.
-
Add Substrates: To each vial, add the furyl-boronic acid and pyridyl-halide. If they are solids, they can be pre-weighed into the vials. If they are liquids, add them via syringe.
-
Seal and Set Up: Securely cap all vials. Place the vials into the heating block.
-
Set Temperatures: Program the heating block to maintain different temperatures for each vial or zone (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Stir and Monitor: Begin stirring at a consistent rate for all vials. After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction for analysis.
-
Analysis: Quench the aliquots and analyze them by LC-MS or GC-MS. Quantify the percentage of starting material consumed and the relative peak areas of the desired product versus major byproducts.
-
Determine Optimum: Identify the temperature that provides the best conversion to the desired product with the lowest level of impurities within a reasonable timeframe. This is your optimal reaction temperature.
References
- Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- MDPI. (2024, October 11).
- BenchChem. (2025). Optimizing reaction conditions for coupling furan and purine rings.
- ResearchGate.
- ResearchGate. (2025, August 6). Theoretical study on the thermal decomposition of pyridine.
- BenchChem. (2025).
- PMC. (2023, October 10).
- Western Michigan University. Kinetics of the Thermal Decomposition of Pyridine.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate.
- Wiley Online Library. (2020, November 17).
- MDPI. (2025, October 16). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.
- PMC.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2020, October 20). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
- Beilstein Journal of Organic Chemistry. (2012, July 9). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
- Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- PMC. Cationic Palladium(II)
- Jülich Forschungszentrum. (2025, March 4).
- MDPI. (2024, November 7).
- MDPI. (2019, December 18).
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
- BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
- YouTube. (2020, October 27). Kinetic Control vs. Thermodynamic Control.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Chemistry LibreTexts. (2024, September 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
Minimizing side products in hydroxymethylation of methylpyridines
The following technical guide is structured as a Tier 2/Tier 3 Technical Support Resource . It assumes the user is a professional chemist encountering selectivity or yield issues during the functionalization of methylpyridines (e.g., 2-picoline, 2,6-lutidine) with formaldehyde.
Ticket Type: Process Optimization & Impurity Control Subject: Minimizing Side Products (Dehydration & Poly-addition) in Lateral Chain Functionalization
Executive Summary: The "Selectivity" Challenge
The "hydroxymethylation" of methylpyridines is technically an aldol-like condensation at the lateral methyl group. The reaction transforms 2-methylpyridine (2-picoline) into 2-(2-hydroxyethyl)pyridine (also known as 2-pyridylethanol).
The Core Problem: The product (an alcohol) is thermally and chemically sensitive. It frequently undergoes dehydration to form vinylpyridine , which subsequently polymerizes into "tars" or "gums," destroying the yield.
This guide provides a troubleshooting framework to switch from "Thermodynamic Control" (high heat, high side products) to "Kinetic Control" (low temp, high selectivity).
Mechanism & Failure Modes (Visualized)
Understanding where the reaction fails is critical for troubleshooting. The diagram below maps the desired pathway against the two most common failure modes: Vinyl Polymerization and Bis-Alkylation .
Caption: Figure 1. The reaction network showing the kinetic pathway (Blue) vs. the thermodynamic dehydration/polymerization trap (Red).
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My reaction mixture turned into a black tar/gum."
Diagnosis: Uncontrolled Dehydration & Polymerization. The target alcohol, 2-(2-hydroxyethyl)pyridine , is a precursor to 2-vinylpyridine . If you heat the reaction (common in older "autoclave" protocols) or use a strong acid during workup, the alcohol eliminates water. The resulting vinylpyridine rapidly polymerizes.
-
Immediate Fix:
-
Switch to Kinetic Control: Use LDA (Lithium Diisopropylamide) or n-BuLi at -78°C . Do not use heat.
-
Quench Cold: Quench the reaction with saturated NH₄Cl or water while still at low temperature (-20°C to 0°C).
-
Avoid Acidic Workup: Do not use strong acids (HCl) to extract the product, as acid catalysis promotes elimination. Keep pH neutral or slightly basic.
-
Issue 2: "I have low conversion, and the starting material is recovered."
Diagnosis: Moisture Contamination (Reagent Quality). The lithiated intermediate is a "super-base" and is instantly protonated by trace water, regenerating the starting material.
-
Reagent Check:
-
Formaldehyde Source: Are you using Formalin (37% aq. solution)? STOP. You cannot use aqueous formalin with organolithiums.
-
The Fix: Use Paraformaldehyde (PFA) .
-
Critical Step: PFA must be "cracked" (depolymerized) thermally to release monomeric HCHO gas into the reactor, OR used as a dry suspension if time permits (slower).
-
Best Practice: Heat solid PFA in a separate flask and bubble the dry HCHO gas into your cold lithiated pyridine solution via a cannula.
-
-
Issue 3: "I see 'Bis' products (Diols) in my LC-MS."
Diagnosis: Stoichiometry & Temperature Drift. If the reaction warms up before quenching, or if excess base/formaldehyde is present, the product (which has a newly formed hydroxyl group) can facilitate further functionalization or proton transfer.
-
The Fix:
-
Stoichiometry: Use exactly 1.05 equivalents of Base and 1.1 equivalents of HCHO. Large excesses drive side reactions.
-
Inverse Addition: If possible, add the lithiated species to the formaldehyde source (hard to do with gas, but possible if using a solution of HCHO in THF).
-
Optimized Protocol: Kinetic Lateral Lithiation
This protocol minimizes side products by operating below the activation energy for dehydration.
Reagents:
-
2-Methylpyridine (dried over sieves).
-
n-Butyllithium (2.5 M in hexanes) OR LDA.
-
Paraformaldehyde (solid, dry).
-
THF (anhydrous).
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1 | Setup | Flame-dry a 3-neck flask under Argon/Nitrogen. Add anhydrous THF and cool to -78°C (Dry ice/Acetone). |
| 2 | Deprotonation | Add 2-Methylpyridine (1.0 eq). Dropwise add n-BuLi (1.05 eq) over 20 mins. |
| 3 | Anion Formation | Stir at -78°C for 30–60 mins. Solution typically turns deep red/orange . |
| 4 | HCHO Addition | Method A (Gas - Preferred): Heat PFA in a side flask (160°C) and sweep HCHO gas into the reaction via cannula.Method B (Solid): Add dry PFA powder in one portion. |
| 5 | Reaction | Allow to warm slowly to 0°C over 2 hours. |
| 6 | Quench | At 0°C, add sat. aq. NH₄Cl. |
| 7 | Workup | Extract with EtOAc. Dry over Na₂SO₄. Concentrate at <40°C . |
Decision Tree: Thermal vs. Kinetic
Use this logic flow to determine if your current method is suitable or needs changing.
Caption: Figure 2. Selection guide for synthetic route based on purity requirements and equipment.
Frequently Asked Questions (FAQ)
Q: Can I use 2,6-lutidine (dimethylpyridine) in this reaction? A: Yes, but statistical mixtures occur. Under kinetic conditions (1 eq base), you will predominantly get the mono-hydroxymethylated product. If you use excess base/HCHO, you risk functionalizing both methyl groups.
Q: Why does the literature mention "Ladenburg Rearrangement"? A: That applies to the thermal reaction of pyridinium salts. In the context of modern synthesis for methylpyridines, we are performing a lateral lithiation followed by electrophilic trapping. This is distinct from Ladenburg and offers better regiocontrol [1].
Q: How do I remove the vinylpyridine impurity if it forms? A: It is difficult to separate by distillation due to polymerization risks.
-
Chemical Trick: React the crude mixture with a small amount of a Michael donor (like a thiol) or perform a rapid column chromatography on silica (the vinylpyridine moves differently than the polar alcohol). However, prevention (temperature control) is far superior to purification.
Q: Is the product stable? A: 2-(2-Hydroxyethyl)pyridine is relatively stable at room temperature but hygroscopic. Store it under inert gas. If it turns yellow/brown, it is dehydrating and polymerizing [2].
References
-
Selectivity in Flow Synthesis
- Dehydration Side Product (Vinylpyridine)
- General Reactivity & Properties: Title: 2-Methylpyridine: Properties, Production process and Uses. Source: ChemicalBook. Context: Confirms the reaction with paraformaldehyde at 200°C (thermal route) leads to 2-(β-hydroxyethyl)pyridine.
Sources
Overcoming steric hindrance in 2,3,6-trisubstituted pyridine synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks researchers face when synthesizing highly congested 2,3,6-trisubstituted pyridines.
The 2,3,6-substitution pattern is notoriously difficult to access. Substituents at the C2 and C3 positions suffer from severe severe
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you bypass these steric limitations.
Troubleshooting & FAQs: Overcoming Steric Bottlenecks
Q1: My Suzuki-Miyaura cross-coupling at the C2 position is failing due to a bulky isopropyl group at C3. How can I force this coupling?
The Causality: The steric bulk at C3 prevents the bulky palladium-phosphine complex from achieving the necessary planar transition state during the oxidative addition and transmetalation steps. Furthermore, if your C6 position is also substituted, the nitrogen lone pair cannot assist in pre-coordinating the palladium.
The Solution: Shift away from standard ligands (like
Q2: I am attempting a transition-metal-catalyzed [2+2+2] cycloaddition to build the pyridine ring from scratch, but I'm getting a mixture of regioisomers. How do I favor the 2,3,6-pattern? The Causality: In [2+2+2] cycloadditions (e.g., using Co or Nb catalysts), regioselectivity is dictated by the orientation of the alkynes and nitriles as they coordinate to the metal to form the metallacyclopentadiene intermediate. If the substituents are too small, orientation is random. The Solution: Use steric hindrance to your advantage. Steric hindrance is not always a barrier; in de novo synthesis, it is a directing tool. By utilizing a bulky nitrile (e.g., pivalonitrile) and an unsymmetrical internal alkyne, the bulky groups will orient themselves to minimize steric repulsion during the oxidative cyclization step. This naturally forces the formation of the 2,3,6-trisubstituted metallacycle over the 2,4,6-isomer [2].
Q3: Can I use C-H activation to install a C6 substituent on a pre-existing 2,3-disubstituted pyridine without pre-functionalizing it with a halogen?
The Causality: Yes, but traditional directing groups (like amides or pyridyl groups) often require harsh conditions that degrade congested molecules.
The Solution: Utilize a Rh(III)-catalyzed C-H alkenylation/electrocyclization strategy using
Strategic Decision Pathways
To determine the most viable synthetic route for your specific target, follow the logic outlined in the decision matrix below.
Decision tree for selecting the optimal 2,3,6-trisubstituted pyridine synthesis strategy.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each critical step includes an observable metric to ensure the reaction is proceeding correctly before moving to the next phase.
Protocol A: Rh(III)-Catalyzed Regioselective Synthesis via C-H Activation
Mechanism: Reversible C-H activation
-
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with
(2.5 mol %) and (20 mol %).-
Validation: The mixture should appear as a distinct red-orange powder.
is critical here; it acts as a base for the concerted metalation-deprotonation (CMD) step.
-
-
Substrate Addition: Add the
-unsaturated -pivaloyl oxime ester (1.0 equiv, 0.2 mmol) and the alkene coupling partner (1.2 equiv). Dissolve in anhydrous 1,4-dioxane (2.0 mL). -
Thermal Activation: Seal the tube, remove from the glovebox, and stir at 80 °C for 16 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active oxime ester spot and the appearance of a lower
highly fluorescent spot (under 254 nm) indicates successful cyclization.
-
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Rh salts. Concentrate under reduced pressure and purify via flash column chromatography.
Protocol B: Metal-Free, Base-Catalyzed One-Pot Synthesis
Advantage: Avoids transition metal coordination issues entirely by utilizing a bottom-up condensation approach [4].
-
Initial Condensation: In a 10 mL round-bottom flask, combine the ynal (1.0 equiv, 0.5 mmol), amine (1.2 equiv), and anhydrous THF (3.0 mL). Stir at room temperature for 30 minutes to form the intermediate imine.
-
Validation: An aliquot analyzed by crude
NMR should show the disappearance of the aldehyde proton ( 9.5 ppm) and the appearance of an imine proton ( 8.2 ppm).
-
-
Annulation Trigger: Add the isocyanate (1.2 equiv), alcohol (2.0 equiv), and
-Diisopropylethylamine (DIPEA) (2.0 equiv). -
Cyclization: Heat the mixture to 60 °C for 12 hours. The DIPEA catalyzes the nucleophilic attack and subsequent cyclization.
-
Purification: Quench with saturated aqueous
, extract with dichloromethane ( mL), dry over , and purify via silica gel chromatography.
Quantitative Data: Catalyst & Ligand Selection
When optimizing your reaction, selecting the right catalytic system based on the steric environment is paramount. Use the table below to match your substrate's steric demands with the appropriate catalytic system.
| Synthetic Strategy | Catalyst / Ligand System | Optimal Steric Environment | Typical Yield (%) | Regioselectivity (2,3,6) |
| Cross-Coupling | High (Bulky C2/C3 groups) | 75 - 92% | N/A (Pre-determined) | |
| Cross-Coupling | Moderate to High | 80 - 95% | N/A (Pre-determined) | |
| [2+2+2] Cycloaddition | High (Sterics drive selectivity) | 50 - 85% | > 95:5 | |
| C-H Activation | Moderate (Requires some flexibility) | 60 - 88% | > 99:1 | |
| Base-Catalyzed (One-Pot) | DIPEA (Metal-Free) | Broad tolerance | 70 - 89% | Complete |
Mechanistic Visualization: Rh(III) Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, identifying the trapped intermediate dictates whether you need to adjust the temperature, change the base, or alter the solvent.
Mechanistic pathway of Rh(III)-catalyzed C-H activation and cyclization to form substituted pyridines.
References
To ensure scientific integrity and provide avenues for deeper protocol verification, all methodologies and mechanistic claims discussed in this guide are grounded in the following peer-reviewed literature:
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate (Preprint/Article). Available at:[Link]
-
In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]
-
Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. National Institutes of Health (PMC). Available at:[Link]
-
Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal (J. Org. Chem. 2023, 88, 11450-11459). Available at:[Link]
Technical Support Center: Storage & Handling of Furan-Pyridine Compounds
Executive Summary: The Stability Paradox
Furan-pyridine hybrid compounds present a unique stability paradox in medicinal chemistry. While the pyridine ring is generally robust against oxidation, it is highly hygroscopic (moisture-absorbing). Conversely, the furan ring is hydrophobic but kinetically unstable toward oxidation and highly sensitive to acid-catalyzed ring opening [1, 2].
When combined, these moieties create a "perfect storm" for degradation: the pyridine moiety attracts the moisture necessary to facilitate the acid-catalyzed destruction of the furan ring. This guide provides a self-validating system to prevent this cascade.
Core Storage Protocols (The "Golden Rules")
Environmental Control Matrix
Do not rely on "room temperature" storage for these hybrids. Follow this strict hierarchy:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of auto-oxidation and dimerization (Diels-Alder reactions) common in furan derivatives [3]. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a stable "blanket" over the solid. Nitrogen ( |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV light (290–450 nm) which catalyzes furan photo-oxidation. Teflon liners prevent leaching of plasticizers that can react with the pyridine nitrogen. |
| Desiccation | Required | Pyridine moieties can form hydrates within hours. Store vials inside a secondary desiccator jar containing Drierite or Silica Gel. |
Visual Decision Logic
Use the following logic flow to determine the immediate handling class of your compound.
Figure 1: Decision matrix for immediate storage classification based on physical state and solvent environment.
The "Silent Killer": NMR Solvent Acidity
Issue: Researchers frequently observe degradation during NMR analysis.
Mechanism: Chloroform-d (
Protocol: Neutralizing for Furan-Pyridines
Do not skip this step for furan compounds.
-
Materials: Basic Alumina (Activity Grade I) or
(anhydrous). -
Workflow:
-
Place a small plug of cotton in a glass Pasteur pipette.
-
Fill with 2–3 cm of Basic Alumina.
-
Pass the
through this mini-column directly into the NMR tube containing your compound.
-
-
Verification: The solvent is now acid-free. Run the NMR immediately.
-
Alternative: Use DMSO-
or Benzene- , which do not generate acidic species.
-
Troubleshooting Guide (Q&A)
Q1: My off-white solid has turned brown/black on the surface. Is it recoverable?
Diagnosis: This is likely oxidative polymerization of the furan ring. Furans are electron-rich dienes that react with singlet oxygen (sensitized by light) to form endoperoxides, which then polymerize to form dark tars [5]. Corrective Action:
-
Do not heat the sample.
-
Dissolve the solid in a minimal amount of neutral solvent (Ethyl Acetate).
-
Filter through a short pad of Silica Gel (neutralized with 1% Triethylamine) to trap the polar polymers.
-
Concentrate the filtrate immediately under reduced pressure at < 30°C .
Q2: My free-flowing powder has turned into a sticky gum or oil.
Diagnosis: This is the Pyridine Hygroscopicity Effect . The basic nitrogen in the pyridine ring has absorbed atmospheric moisture, lowering the melting point (depression) and creating a hydrate. Corrective Action:
-
Place the open vial in a vacuum desiccator over
(Phosphorus Pentoxide) overnight. -
If it remains an oil, the crystal lattice may be lost. Re-dissolve in anhydrous
, dry over , and re-evaporate. -
Store under Argon immediately.
Q3: I see new aldehyde peaks (~9.5 ppm) in my NMR that weren't there yesterday.
Diagnosis: Acid-Catalyzed Ring Opening . The furan ring has hydrolyzed to form a 1,4-dicarbonyl compound (often an enol/aldehyde mixture). Mechanism Visualization:
Figure 2: The acid-catalyzed hydrolysis pathway of furan, facilitated by moisture absorbed by the pyridine moiety.
Frequently Asked Questions (FAQs)
Q: Can I store these compounds in DMSO stock solutions? A: Yes, but with caution. DMSO is generally safe, but it is an oxidant. For long-term storage (>1 month), store DMSO stocks frozen at -20°C or -80°C. Liquid DMSO at room temperature can slowly oxidize sensitive furans over months.
Q: Why did my compound degrade during rotary evaporation? A: You likely used a water bath >40°C or allowed the flask to rotate in ambient light for too long.
-
Fix: Set bath to 25–30°C. Cover the flask with aluminum foil during evaporation. Release vacuum with Nitrogen/Argon, not air.
Q: Is "HPLC Grade" Chloroform safe for storage? A: No. HPLC grade chloroform contains amylene (stabilizer) or ethanol. While better than nothing, it still accumulates HCl over time. Never store furan-pyridines in solution in chlorinated solvents for more than 4 hours.
References
-
BenchChem. (2025).[1] Stability issues of furan rings in acidic or basic conditions.[1][2][3] Retrieved from
-
Jubilant Ingrevia. (2024).[2][4] Pyridine-N-Oxide Safety Data Sheet.[5] Retrieved from
-
Bentham Open. (2008). The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation. Retrieved from
-
ResearchGate. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples.[6] Retrieved from
-
National Institutes of Health (PMC). (2015). Protection of Light Sensitive Products.[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. preprints.org [preprints.org]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Separation of 2-Furyl and 3-Furyl Pyridine Isomers
Executive Summary
Separating 2-(2-furyl)pyridine and 2-(3-furyl)pyridine (or their analogs) presents a classic challenge in heteroaromatic chemistry. These structural isomers possess nearly identical molecular weights and polarities, often co-eluting on standard C18 stationary phases.
This guide moves beyond standard protocols, focusing on
Module 1: HPLC/UPLC Separation Strategy
The Core Problem: Why C18 Fails
Standard Alkyl (C18) phases rely on hydrophobic subtraction. Because the hydrophobicity (
The Solution: Interaction Chromatography
To separate these isomers, you must exploit the electron density differences in the furan ring.
-
2-Furyl: The oxygen is adjacent to the bond connecting to pyridine, creating a specific dipole vector and steric profile.
-
3-Furyl: The oxygen is distal, altering the effective conjugation length and the "shape" of the
-cloud.
Recommended Stationary Phases
| Column Type | Mechanism | Suitability |
| Phenyl-Hexyl | High. Best for general isomer separation. The hexyl linker allows the phenyl ring to "bend" and accommodate the specific planar geometry of the furylpyridine. | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + H-Bonding + | Critical. If Phenyl-Hexyl fails, PFP is the "nuclear option." The electron-deficient fluorine ring interacts strongly with the electron-rich furan. |
| Biphenyl | Enhanced | Moderate/High. Excellent for conjugated systems, but may retain both isomers too strongly if not optimized. |
Optimized Protocol (Analytical)
Mobile Phase Selection:
-
Solvent A: Water + 0.1% Formic Acid (Low pH keeps pyridine protonated, improving peak shape).
-
Solvent B: Methanol (NOT Acetonitrile).
-
Why? Acetonitrile's
triple bond has its ownngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> electrons that compete with the stationary phase, suppressing the selectivity you need. Methanol is "transparent" to these interactions.
-
Step-by-Step Method:
-
Column: Phenyl-Hexyl or PFP (
mm, 3-5 m). -
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C or lower . (Higher temperatures increase kinetic energy, disrupting the weak
associations required for separation). -
Gradient:
-
0 min: 5% B
-
20 min: 95% B
-
Note: If co-elution persists, switch to an isocratic hold at the elution percentage (e.g., 40% B).
-
Module 2: Troubleshooting & FAQs
Q1: My peaks are tailing significantly. How do I fix this?
Diagnosis: Pyridines are basic (
-
Increase Buffer Strength: Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for silanol sites.
-
High pH (Alternative): If your column is hybrid-silica (e.g., chemically resistant), run at pH 10 using Ammonium Hydroxide. Neutral pyridine interacts more purely via hydrophobicity/
-stacking, often sharpening the peak.
Q2: I see separation, but the resolution is unstable between runs.
Diagnosis:
-
Thermostat Control: Ensure the column oven is actively cooling/heating. A fluctuation of 2°C can merge peaks.
-
Pre-mixed Solvents: Do not rely on the pump to mix 5% B accurately. Pre-mix your starting mobile phase to ensure consistent retention times.
Q3: Can I use GC-MS instead?
Answer: Yes, furylpyridines are thermally stable enough for GC.
-
Column: Use a Wax (PEG) column (polar) rather than a standard 5% Phenyl (non-polar). The polarity difference between the isomers is accentuated on PEG phases.
-
Condition: Slower ramp rates (e.g., 5°C/min) around the boiling point (approx. 260-280°C) are required.
Module 3: Decision Logic & Workflow
The following diagrams illustrate the logical pathway for selecting the correct separation mode and optimizing the method.
Figure 1: Stationary Phase Selection Logic
Caption: Decision matrix for selecting the appropriate stationary phase based on resolution failure on standard C18 columns.
Figure 2: Method Optimization Cycle
Caption: Iterative optimization workflow focusing on solvent type, pH buffering, and thermodynamic control.
References
-
Phenomenex. (2023).[1] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Technical Notes. Link
-
Restek Corporation. (2022). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Restek Resource Hub. Link
-
Helix Chromatography. (2025). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Helix Application Notes. Link
-
National Institutes of Health (NIH). (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry. PubMed. Link
-
Pharma Growth Hub. (2023). Phenyl Column Mystery: Mechanisms of Pi-Pi and Dipole Interactions. Link
Sources
Enhancing nucleophilic substitution at the pyridine 6-position
Technical Support Center: Enhancing Nucleophilic Substitution at the Pyridine -Position (C2/C6)
Ticket ID: PYR-SUB-006 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are encountering difficulties functionalizing the pyridine ring at the 2- or 6-position (chemically equivalent
This guide moves beyond basic textbook theory to address the kinetic bottlenecks of pyridine functionalization. We focus on three high-probability solutions:
-
The Fluorine Effect: Exploiting the anomalous rate acceleration of fluoride leaving groups.
-
N-Oxide Activation: A "chemical switch" to temporarily activate the ring.
-
Pd-Catalyzed Cross-Coupling: Bypassing
limitations entirely for sterically hindered substrates.
Module 1: The "Fluorine Effect" (Optimizing Standard )
The Mechanistic Logic
Many researchers default to 2-chloropyridine or 2-bromopyridine because they are cheap. This is often the cause of reaction failure.
In
-
Fluorine is highly electronegative (
). It inductively stabilizes the anionic Meisenheimer intermediate ( -complex) significantly better than chlorine ( ). -
Result: 2-Fluoropyridine reacts ~320x faster than 2-chloropyridine in
reactions [1].[2]
Data: Relative Reactivity Rates
| Leaving Group (X) | Relative Rate ( | Mechanistic Driver |
| -F (Fluorine) | 320 | Inductive stabilization of transition state (lowers |
| -NO₂ | ~100-200 | Strong EWG, but often causes side reactions. |
| -Cl (Chlorine) | 1 | Baseline. Poor inductive stabilization. |
| -Br (Bromine) | ~0.8 | Weaker bond, but less inductive pull. |
| -I (Iodine) | ~0.5 | Best leaving group in |
Troubleshooting Protocol A: The "Halex" Switch
If your reaction with 2-chloropyridine is sluggish (
Step-by-Step:
-
Substrate: Use 2-fluoropyridine (or synthesize via Halex reaction: 2-chloropyridine + KF/18-crown-6 in DMSO).
-
Solvent: DMSO or NMP (Polar Aprotic is critical to strip cations from the nucleophile).
-
Temperature: Start at 60°C. (Chlorides often require >120°C; Fluorides often react at <80°C).
Module 2: N-Oxide Activation (The "Chemical Switch")
The Mechanistic Logic
If your pyridine lacks Electron Withdrawing Groups (EWGs), it may be too electron-neutral for
-
Inductive Activation: The positive charge on Nitrogen pulls electron density, making C2/C6 highly electrophilic.
-
Leaving Group Creation: The oxygen can be derivatized (e.g., with
) to become a leaving group itself, or facilitate attack.[3]
Visualization: The N-Oxide Activation Pathway
Caption: The N-oxide pathway transforms a deactivated pyridine into a highly reactive electrophile, enabling substitution at C2/C6.[3]
Protocol B: N-Oxide Mediated Substitution
Scenario: You need to introduce a nucleophile (e.g., -OMe, -CN, or amine) at C6 of a 2-substituted pyridine.
-
Oxidation: Dissolve substrate in DCM. Add 1.1 equiv mCPBA . Stir RT for 4h. Wash with
. -
Substitution (Example - Chlorination/Amination):
-
Workup: Quench carefully with ice (exothermic). Neutralize with NaOH.
Module 3: Transition Metal Catalysis (Buchwald-Hartwig)
The Mechanistic Logic
When
Critical Decision: Ligand selection determines success.
-
BrettPhos: Optimized for Primary Amines .[11] Rate-limiting step is Oxidative Addition.[11]
-
RuPhos: Optimized for Secondary Amines .[9][11] Rate-limiting step is Reductive Elimination (steric bulk helps here) [2][3].
Data: Catalyst Selection Matrix
| Nucleophile Type | Recommended Ligand | Pd Source | Base |
| Primary Amine | BrettPhos | NaOtBu / K₂CO₃ | |
| Secondary Amine | RuPhos | NaOtBu | |
| Sterically Hindered | XPhos / Josiphos | Cs₂CO₃ | |
| Amide/Sulfonamide | tBuBrettPhos | K₃PO₄ |
Protocol C: Catalytic Amination of 2-Chloro-6-Methylpyridine
-
Inert Atmosphere: Flame-dry glassware.[4] Argon/Nitrogen purge is mandatory.
-
Loading:
-
1.0 equiv 2-chloro-6-methylpyridine.
-
1.2 equiv Amine.
-
1.4 equiv NaOtBu (Sodium tert-butoxide).
-
1-2 mol% Pd catalyst (e.g., RuPhos-Pd-G3 precatalyst).
-
-
Solvent: Toluene or Dioxane (anhydrous).
-
Heat: 80-100°C.
-
Monitoring: Monitor by LCMS. If conversion stalls, add 1 mol% more catalyst.
Troubleshooting FAQs
Q1: Why is my reaction with 2-chloropyridine stalling at 5% conversion?
Diagnosis: Your activation energy barrier is too high for the chloride leaving group. Fix:
-
Switch to 2-Fluoropyridine. (See Module 1).
-
Add a Lewis Acid: If you cannot switch substrates, add
or . This coordinates to the pyridine nitrogen, pulling electron density and mimicking the N-oxide activation effect [4].
Q2: I am getting a mixture of regioisomers (C2 vs C4). How do I target C2/C6?
Diagnosis: Electronic competition. Fix:
-
Solvent Control: Non-polar solvents (Toluene) favor C2/C6 substitution due to "chelation control" if the incoming nucleophile contains a metal (like Li or Mg). The metal coordinates to the Pyridine Nitrogen and directs the nucleophile to the adjacent alpha position.
-
Steric Control: If C2 is blocked, C6 is the only available alpha position. If C2 is open, C2 is statistically favored over C4 in many
cases due to proximity to the inductive nitrogen, unless there is a bulky substituent at C3.
Q3: My product is decomposing during workup.
Diagnosis: Pyridine N-oxides or specific amino-pyridines can be water-soluble or sensitive to pH. Fix:
-
Avoid acidic workups (which protonate the pyridine, trapping it in the aqueous layer).
-
Use DCM/Isopropanol (3:1) for extraction from aqueous phase to improve recovery of polar pyridines.
Decision Logic: Which Method to Choose?
Caption: Decision matrix for selecting the optimal functionalization pathway.
References
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
-
Wikipedia. Buchwald–Hartwig amination: Mechanism and Ligand Effects.
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.
-
University of Bath. Lewis Acids for the Activation of Pyridines for Further Functionalisation.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
This technical guide provides an in-depth analysis of the 1H NMR spectrum of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of pyridine-based scaffolds, particularly those relevant to Vitamin B6 analogs and kinase inhibitor intermediates.
Executive Summary & Structural Context
Molecule: this compound Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol [1]
This compound represents a 2,3,6-trisubstituted pyridine . Structurally, it fuses the core functionality of a Vitamin B6 derivative (hydroxymethyl and methyl groups) with a heteroaryl extension (furan ring) at the C6 position.
Analytical Significance: Distinguishing this compound from its synthetic precursors (typically 6-halo-pyridines and furanboronic acids) requires precise analysis of the aromatic region. The key diagnostic indicator is the unique spin system of the 3-substituted furan ring superimposed on the AB system of the pyridine backbone.
Structural Assignment & Numbering Strategy
To ensure accurate spectral assignment, we utilize the following IUPAC-consistent numbering scheme for the NMR interpretation:
Figure 1: Structural connectivity and numbering for NMR assignment. The critical C6-C3' bond connects the pyridine and furan rings.
Predicted 1H NMR Data & Assignment Table
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (Standard)[2]
The following data is synthesized from empirical shifts of 2-methyl-3-hydroxymethylpyridine and 3-substituted furan derivatives [1, 2].
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Diagnostic Note |
| H-2' | Furan (α to O) | 7.95 – 8.05 | Singlet (br) | 1H | < 2.0 | Most deshielded furan H; diagnostic for 3-subst. |
| H-4 | Pyridine (γ to N) | 7.60 – 7.70 | Doublet | 1H | J ≈ 8.0 | Ortho coupling to H-5. |
| H-5' | Furan (α to O) | 7.45 – 7.55 | Triplet/dd | 1H | J ≈ 1.8 | Adjacent to Oxygen; overlaps with aromatics. |
| H-5 | Pyridine (β to N) | 7.35 – 7.45 | Doublet | 1H | J ≈ 8.0 | Ortho to H-4; shielded relative to H-4. |
| H-4' | Furan (β to O) | 6.80 – 6.90 | Doublet/dd | 1H | J ≈ 1.8 | Most upfield aromatic signal. |
| CH₂ | Hydroxymethyl | 4.65 – 4.75 | Singlet | 2H | - | Becomes doublet if OH couples (DMSO). |
| CH₃ | Methyl (at C2) | 2.50 – 2.60 | Singlet | 3H | - | Characteristic of 2-picoline derivatives. |
| OH | Hydroxyl | 2.0 – 5.0 | Broad Singlet | 1H | - | Highly variable; disappears with D₂O shake. |
Detailed Comparative Analysis
This section objectively compares the target molecule's spectrum against its most common alternative (the precursor) and a structural analog (Vitamin B6).
A. Target vs. Precursor (6-Bromo-3-hydroxymethyl-2-methylpyridine)
In synthetic workflows (e.g., Suzuki coupling), distinguishing the product from the starting bromide is critical.
| Feature | Precursor (Bromide) | Target (Furanyl Product) | Analysis Logic |
| Aromatic Count | 2 Protons (Pyridine only) | 5 Protons (2 Pyridine + 3 Furan) | The integration of the aromatic region (6.5–8.5 ppm) increases from 2H to 5H. |
| Furan Signals | Absent | Present (3 distinct peaks) | Look for the unique H-4' signal at ~6.8 ppm (upfield aromatic). |
| H-5 Shift | ~7.3 ppm | Downfield Shift | The furan ring exerts a deshielding anisotropic effect on the adjacent Pyridine H-5. |
B. Target vs. Pyridoxine (Vitamin B6)
Researchers often use Pyridoxine as a reference standard.
| Feature | Pyridoxine (Free Base) | Target Molecule | Differentiation |
| C5 Substituent | -CH₂OH (Hydroxymethyl) | -H (Proton) | Pyridoxine has no aromatic H-5; Target has a doublet at ~7.4 ppm. |
| C6 Substituent | -H (Proton) | 3-Furanyl Group | Pyridoxine has a singlet at C6 (~8.0 ppm); Target has the furan spin system. |
| Solubility | High in DMSO/Water | High in CDCl₃/Organic | The furan ring significantly increases lipophilicity compared to the bis-hydroxymethyl Pyridoxine. |
Experimental Protocol: Self-Validating Verification
To ensure scientific integrity (Trustworthiness), follow this step-by-step workflow to validate the structure.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the compound in 0.6 mL CDCl₃ .
-
Note: If the compound is a salt (HCl), use DMSO-d₆ or neutralize with K₂CO₃/D₂O wash, as salts shift pyridine protons downfield significantly [3].
-
-
Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., Palladium residues from coupling).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16 (minimum) to resolve the small coupling of furan protons.
-
Spectral Width: -2 to 14 ppm.
Step 3: Validation Logic (The "Decision Tree")
Figure 2: Logic flow for structural validation using 1H NMR.
Synthesis Pathway & Mechanistic Context
Understanding the synthesis aids in identifying specific impurities (e.g., homocoupled byproducts). The compound is typically synthesized via Suzuki-Miyaura Cross-Coupling [4, 5].[3]
Figure 3: Synthesis via Suzuki Coupling. Impurities to watch for: unreacted Boronic acid (broad singlets ~1.3-8.0 ppm) and Triphenylphosphine oxide (aromatic multiplet ~7.5-7.7 ppm).
References
-
ChemicalBook. (2025). 1H NMR Spectrum of 2-Methylpyridin-3-ol and derivatives. Retrieved from .
-
Royal Society of Chemistry. (2012). Syntheses and applications of furanyl-functionalised terpyridines.[4] Beilstein J. Org. Chem. Retrieved from .
-
University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities: Common Solvents. Retrieved from .
-
National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PMC. Retrieved from .
-
TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Overview. Retrieved from .
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines [beilstein-journals.org]
Mass spectrometry fragmentation patterns of furan-substituted pyridines
Mass Spectrometry Fragmentation Patterns of Furan-Substituted Pyridines: A Comparative Guide (EI-MS vs. ESI-MS/MS)
Executive Summary
Furan-substituted pyridines (e.g., 2-(2-furyl)pyridine) are privileged heterocyclic scaffolds, frequently embedded in advanced pharmaceuticals such as dual inhibitors of human DNA topoisomerase II and other cancer-related targets[1]. Accurate structural elucidation of these isomers relies heavily on mass spectrometry (MS). This guide objectively compares the performance, mechanistic pathways, and analytical utility of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for characterizing furan-substituted pyridines, providing researchers with self-validating protocols for both structural identification and trace-level quantification.
Mechanistic Foundations of Fragmentation
Understanding the causality behind the fragmentation of furan-substituted pyridines requires analyzing the independent and synergistic behaviors of both heterocycles under vacuum conditions.
-
The Pyridine Moiety : The defining MS feature of the pyridine ring is the expulsion of neutral hydrogen cyanide (HCN, 27 Da). This occurs via a high-energy ring-contraction mechanism driven by the thermodynamic stability of the resulting hydrocarbon cation.
-
The Furan Moiety : Furan derivatives characteristically undergo ring opening followed by the loss of carbon monoxide (CO, 28 Da) and the formyl radical (CHO•, 29 Da)[2]. Under high-energy collisional impacts, furan rings also exhibit significant hydrogen emission and CH radical losses[3].
-
The Furan-Pyridine Linkage : The single bond connecting the two aromatic rings allows for extended
-conjugation, stabilizing the molecular ion ( ). Fragmentation often involves inter-ring cleavage, yielding distinct furyl (m/z 67) and pyridyl (m/z 78) cations, or sequential neutral losses from the intact molecular ion (e.g., ).
Comparative Analysis: EI-MS vs. ESI-MS/MS
Selecting the appropriate ionization technique depends on whether the goal is de novo structural elucidation or trace-level quantification.
-
EI-MS (Hard Ionization) : Operating at a standard 70 eV, EI imparts significant internal energy, resulting in reproducible, extensive fragmentation. It is the gold standard for distinguishing positional isomers (e.g., 2-furyl vs. 3-furyl substitution), as the relative abundances of inter-ring cleavage versus CO/HCN loss are highly sensitive to steric and electronic effects.
-
ESI-MS/MS (Soft Ionization + CID) : ESI generates the intact protonated molecule
. Collision-Induced Dissociation (CID) primarily yields even-electron product ions. High-resolution ESI-MS/MS is superior for confirming the exact mass of the molecular ion and for high-sensitivity quantification in complex biological matrices[2].
Table 1: Quantitative Fragmentation Comparison for 2-(2-furyl)pyridine (MW: 145.16 g/mol )
| Analytical Feature | EI-MS (70 eV) | ESI-MS/MS (Positive Mode, CID) |
| Primary Precursor Ion | ||
| Furan Ring Cleavage | ||
| Pyridine Ring Cleavage | ||
| Inter-ring Cleavage | m/z 78 (Pyridyl+), m/z 67 (Furyl+) | Rare (requires high collision energy) |
| Sequential Loss | ||
| Primary Application | Structural elucidation, isomer differentiation | Trace quantification, pharmacokinetic LC coupling |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate self-validating mechanisms that verify the reliability of the generated data.
Protocol 1: GC-EI-MS Workflow for Structural Elucidation Causality Focus: Standardizing internal energy deposition to ensure spectral reproducibility against established libraries.
-
System Suitability (Self-Validation) : Prior to analysis, tune the mass spectrometer using perfluorotributylamine (PFTBA). Causality: Verifying the m/z 69, 219, and 502 ratios ensures the mass axis and relative abundances are accurately calibrated, guaranteeing that observed [M-28] and [M-27] ratios are intrinsic to the furylpyridine molecule and not instrumental artifacts.
-
Sample Preparation : Dissolve the furan-substituted pyridine in a volatile, inert solvent (e.g., dichloromethane) to a concentration of 10-50 µg/mL.
-
Chromatographic Separation : Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30m x 0.25mm x 0.25µm). Use helium carrier gas at 1.0 mL/min. Temperature program: 80°C (hold 1 min) to 280°C at 15°C/min.
-
Ionization & Analysis : Set the EI source to 70 eV and 230°C. Scan range m/z 40-300. Validate the presence of the molecular ion (m/z 145) alongside diagnostic fragment peaks.
Protocol 2: LC-ESI-MS/MS Workflow for Trace Quantification Causality Focus: Maximizing ionization efficiency while mitigating matrix effects for accurate quantitation.
-
Sample Preparation & Internal Standard (Self-Validation) : Dilute the analyte in 50:50 Water:Acetonitrile with 0.1% Formic Acid (v/v). Spike the sample with a stable isotope-labeled internal standard (e.g., 2-(2-furyl)pyridine-d4). Causality: The co-elution of the deuterated IS corrects for matrix-induced ion suppression, validating that variations in Multiple Reaction Monitoring (MRM) signals strictly reflect true analyte concentration rather than matrix interference.
-
Chromatographic Separation : Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid. Causality: The acidic environment actively promotes the protonation of the basic pyridine nitrogen, drastically increasing ESI sensitivity.
-
Ionization & CID : Operate the ESI source in positive ion mode. Isolate the precursor
(m/z 146) in Q1. Apply a Collision Energy (CE) of 15-25 eV in Q2 using Argon as the collision gas. -
Mass Analysis : Monitor specific MRM transitions in Q3, specifically m/z 146
118 (loss of CO) and m/z 146 119 (loss of HCN) for robust quantification.
Visualizations
EI-MS fragmentation pathway of 2-(2-furyl)pyridine highlighting characteristic neutral losses.
Logical comparison of GC-EI-MS and LC-ESI-MS/MS workflows for furylpyridine analysis.
References
-
Furan Dissociation Induced by Collisions with H3+ and C+ Ions. PMC (nih.gov). URL:[Link]
-
Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Sources
Comparative Bioactivity Guide: 6-(3-Furanyl) vs. 6-(2-Furanyl) Pyridine Derivatives
Executive Summary: The Potency-Stability Trade-Off[1]
In the optimization of pyridine-based pharmacophores, the choice between a 6-(2-furanyl) and a 6-(3-furanyl) substituent is rarely a trivial structural change. It represents a fundamental decision between maximizing electronic conjugation/planarity (2-furanyl) and optimizing metabolic stability (3-furanyl).
While 6-(2-furanyl)pyridine derivatives often exhibit superior potency due to enhanced coplanarity and electron donation, they carry a significant "structural alert" for hepatotoxicity via cytochrome P450-mediated ring opening. Conversely, the 6-(3-furanyl) isomer acts as a safer bioisostere, offering improved half-life (
This guide analyzes the physicochemical, metabolic, and synthetic divergences of these two scaffolds to support data-driven lead optimization.
Molecular Architecture & Physicochemical Properties
The positional isomerism of the furan ring dictates the electronic environment of the pyridine nitrogen and the overall 3D topology of the ligand.
Electronic & Steric Comparison
| Feature | 6-(2-Furanyl) Pyridine | 6-(3-Furanyl) Pyridine | Impact on Bioactivity |
| Conformation | Coplanar: The O-atom in the furan ring can form an intramolecular H-bond mimic or dipole interaction with the pyridine nitrogen, locking the structure in a planar conformation. | Twisted: The 3-attachment lacks the stabilizing ortho-heteroatom interaction, allowing for greater torsional rotation (dihedral angle > 20°). | 2-Furanyl is superior for intercalating targets or narrow hydrophobic clefts (e.g., Kinase ATP pockets). |
| Electronic Effect | Strong Donor: The 2-position of furan is highly electron-rich ( | Moderate Donor: The 3-position is less electron-rich, resulting in a weaker inductive/mesomeric push. | 2-Furanyl increases the basicity of the pyridine nitrogen, potentially strengthening H-bonds with residues like hinge region backbone amides. |
| Lipophilicity | Slightly Lower LogP (more polar surface area exposed). | Slightly Higher LogP. | 3-Furanyl derivatives may show marginally better passive membrane permeability. |
Metabolic Liability: The Critical Differentiator
The most distinct difference between these isomers is their metabolic fate. The 2-furanyl moiety is widely recognized in medicinal chemistry as a "structural alert" due to its propensity for bioactivation.
Mechanism of Bioactivation (2-Furanyl)
The 2-furanyl group is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The enzymatic attack typically occurs at the
-
Toxicophore: cis-2-butene-1,4-dial (BDA).
-
Consequence: BDA is a potent electrophile that reacts with cellular nucleophiles (glutathione, protein thiols, DNA), leading to hepatotoxicity and covalent adduct formation.
Stability of the 3-Furanyl Isomer
The 6-(3-furanyl) scaffold significantly hinders this pathway. The lack of an activated
-
Extended Microsomal Stability: Slower intrinsic clearance (
). -
Reduced Toxicity: Lower potential for glutathione depletion.
Visualization: Metabolic Activation Pathway
Figure 1: Comparative metabolic fate. The 2-furanyl isomer undergoes ring opening to toxic dialdehydes, whereas the 3-furanyl isomer resists this specific activation pathway.
Experimental Protocols
To objectively compare these derivatives in your own pipeline, the following validated protocols should be employed.
Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method for installing furan rings onto the pyridine scaffold is via Pd-catalyzed cross-coupling.
-
Reagents:
-
Substrate: 6-bromo- or 6-chloropyridine derivative (1.0 eq).
-
Boronic Acid: Furan-2-boronic acid OR Furan-3-boronic acid (1.2–1.5 eq).
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
or (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water.
-
Protocol Steps:
-
Degassing: Dissolve the halopyridine in the solvent mixture. Purge with
or Ar for 15 minutes to remove (critical to prevent homocoupling). -
Addition: Add the boronic acid, base, and catalyst under inert atmosphere.
-
Reflux: Heat the sealed vessel to 80–100°C for 4–12 hours. Monitor via LC-MS.
-
Workup: Cool to RT, filter through Celite to remove Pd black, dilute with EtOAc, and wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc). Note: Furan derivatives can be acid-sensitive; avoid highly acidic silica or add 1% triethylamine to the eluent.
In Vitro Metabolic Stability Assay
This assay determines the intrinsic clearance and half-life differences between the isomers.
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Cofactor: NADPH regenerating system.
-
Test Concentration: 1
(to ensure first-order kinetics).
Protocol Steps:
-
Pre-incubation: Mix microsomes (0.5 mg protein/mL) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
yields .
Decision Framework: When to Use Which?
The choice of isomer should be dictated by the stage of development and the specific target requirements.
Figure 2: Strategic decision tree for furan-pyridine incorporation.
Summary Table: Performance Comparison
| Parameter | 6-(2-Furanyl) | 6-(3-Furanyl) | Recommendation |
| Binding Potency | High (Planar) | Moderate (Twisted) | Use 2-furyl for initial HTS hits; switch to 3-furyl for lead op. |
| Metabolic Stability | Low (High Clearance) | High (Low Clearance) | 3-furyl is the preferred bioisostere. |
| Toxicity Risk | High (Reactive Metabolites) | Low | Avoid 2-furyl in chronic therapies if possible. |
| Synthetic Yield | Excellent (>80%) | Good (70-80%) | Both are accessible via Suzuki coupling. |
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Pillai, S. G., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Rietjens, I. M., et al. (2018). Bioactivation of furan via CYP2E1 to the highly reactive intermediate cis-2-butene-1,4-dial. Archives of Toxicology. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
A Senior Application Scientist's Guide to Differentiating Furan and Pyridine Moieties
An In-Depth Comparative Guide to the Infrared Spectroscopy of Furan and Pyridine Rings
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Furan and pyridine rings are common heterocyclic motifs in a vast array of pharmaceuticals and functional materials. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying and differentiating these crucial structural units. This guide provides an in-depth comparison of the characteristic IR absorption bands of furan and pyridine, grounded in the principles of vibrational spectroscopy, and includes a validated experimental protocol for data acquisition.
The Vibrational Language of Heterocycles: An Overview
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. These modes, such as the stretching and bending of bonds, are quantized and occur at specific frequencies. The frequency of a vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. For aromatic heterocycles like furan and pyridine, the IR spectrum is a unique fingerprint, revealing vibrations characteristic of the ring structure itself, including C-H, C=C, C-O, and C=N bonds, as well as complex ring deformation and breathing modes.
The Spectroscopic Signature of the Furan Ring
Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its planarity and C2v symmetry give rise to 21 normal modes of vibration.[1][2] The key to identifying a furan ring lies in recognizing the combined signature of its aromatic C-H bonds, its C=C double bonds, and, most distinctively, its C-O-C ether linkage.
-
Aromatic C-H Stretching: The C-H bonds on the furan ring give rise to stretching vibrations that typically appear at high wavenumbers, generally in the 3100-3250 cm⁻¹ region. Computational studies have identified distinct symmetric and asymmetric stretching vibrations within this range.[2]
-
Ring C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in strong absorptions. For furan derivatives, these bands are often observed between 1400 cm⁻¹ and 1650 cm⁻¹ .[2][3]
-
C-O-C Ring Stretching: The most characteristic vibrations for identifying a furan moiety are those involving the C-O-C linkage. These appear as strong bands and are typically assigned as asymmetric and symmetric stretches. Two particularly diagnostic bands are consistently reported at approximately 1225 cm⁻¹ and 1020 cm⁻¹ .[4]
-
C-H Out-of-Plane Bending: The out-of-plane "wagging" of the C-H bonds produces strong absorptions in the fingerprint region, typically between 700 cm⁻¹ and 910 cm⁻¹ . The exact position can be influenced by the substitution pattern on the ring.[2][5]
Caption: Molecular structure of Furan.
The Spectroscopic Signature of the Pyridine Ring
Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom. The substitution of a C-H unit in benzene with a nitrogen atom lowers the symmetry and introduces new vibrational modes, particularly those involving the C=N bond.
-
Aromatic C-H Stretching: Similar to other aromatic systems, the C-H stretching vibrations in pyridine are found in the 3000-3100 cm⁻¹ region.[6][7][8] These bands are often of weak to medium intensity.
-
Ring Stretching (C=C and C=N): The stretching vibrations of the entire ring system are highly characteristic. These involve coupled C=C and C=N stretching modes and typically appear as a series of sharp bands in the 1430-1640 cm⁻¹ region.[6][7][8] Often, a pair of bands near 1600 cm⁻¹ is observed.[6] The presence of these multiple sharp bands is a strong indicator of a pyridine or related aromatic nitrogen heterocycle.
-
Ring Breathing Mode: A characteristic "ring breathing" vibration, where the entire ring symmetrically expands and contracts, is often observed near 1000-1030 cm⁻¹ . For pyridine itself, this band appears around 1022 cm⁻¹.[6]
-
C-H Out-of-Plane Bending: Strong absorptions resulting from the out-of-plane C-H bending vibrations are found in the 670-900 cm⁻¹ region.[6][7] The exact positions are sensitive to the substitution pattern and can be used to determine the positions of substituents on the ring.
Caption: Molecular structure of Pyridine.
Comparative Data Summary
The most effective way to distinguish between furan and pyridine is to look for the key differentiating bands. The presence of strong C-O-C stretching bands is definitive for furan, while the characteristic pattern of C=C/C=N ring stretches points to pyridine.
| Vibrational Mode | Furan Wavenumber (cm⁻¹) | Pyridine Wavenumber (cm⁻¹) | Key Differentiating Feature |
| Aromatic C-H Stretch | 3100 - 3250 | 3000 - 3100 | Generally higher frequency for furan. |
| Ring C=C / C=N Stretch | 1400 - 1650 | 1430 - 1640 (multiple sharp bands) | Pyridine shows a more complex and characteristic pattern of sharp bands. |
| Ring Breathing | (Often coupled with other modes) | ~1000 - 1030 | A distinct band in this region is characteristic of the pyridine ring.[6] |
| Heteroatom Ring Stretch | ~1225 & ~1020 (C-O-C) | (Coupled with C=C) | Presence of strong C-O-C bands is definitive for furan. [4] |
| C-H Out-of-Plane Bend | 700 - 910 | 670 - 900 | Strong bands in both, position is substitution-dependent. |
Experimental Protocol: Acquiring High-Quality IR Spectra
The choice of sampling technique is critical for obtaining a high-quality, interpretable spectrum. While modern Attenuated Total Reflectance (ATR) accessories offer convenience, the classic Potassium Bromide (KBr) pellet method remains a benchmark for transmission spectroscopy of solid samples.[9][10]
Methodology: KBr Pellet Preparation for Transmission FTIR
Causality: The objective is to disperse a small amount of the solid sample (typically 0.2-1%) uniformly within an IR-transparent matrix, Potassium Bromide (KBr).[11] When pressed under high pressure, the KBr fuses into a transparent disc, allowing the IR beam to pass through the sample. The primary challenge is the hygroscopic nature of KBr; meticulous exclusion of water is essential to prevent overwhelming O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) from obscuring the sample's spectrum.[10]
Step-by-Step Protocol:
-
Material Preparation (The Dry-Down):
-
Place spectroscopy-grade KBr powder in a drying oven at 105-110°C for at least 24 hours to remove all absorbed moisture.[12]
-
Store the dried KBr in a desiccator until ready for use.
-
Gently heat the components of the die set and an agate mortar and pestle under a heat lamp or in a low-temperature oven to drive off surface moisture.[10] Allow them to cool to room temperature in a desiccator.
-
-
Sample Grinding and Mixing:
-
In the agate mortar, place 1-2 mg of your solid sample. Grind the sample thoroughly until it becomes a fine, fluffy powder. This step is crucial for reducing particle size to minimize light scattering.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle. The goal is uniform dispersion, not further grinding of the KBr itself.[10]
-
-
Pellet Pressing:
-
Assemble the die set. Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution over the anvil surface.
-
Place the plunger on top and transfer the assembled die to a hydraulic press.
-
For evacuable dies, connect a vacuum pump and evacuate for 1-5 minutes to remove trapped air, which can cause cloudiness.[12]
-
Gradually apply pressure, typically to 8-10 metric tons for a standard 13 mm die.[10] Hold this pressure for 1-3 minutes to allow the KBr to cold-flow and form a transparent disc.[12]
-
-
Pellet Extraction and Analysis:
-
Carefully release the pressure and remove the die from the press.
-
Disassemble the die and gently extract the transparent pellet.[13]
-
Mount the pellet in the spectrometer's sample holder and acquire the spectrum. A good pellet should be clear and transparent, not opaque or cloudy.
-
Caption: Workflow for KBr Pellet Preparation.
References
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Varghese, B. et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2634.
- International Zeolite Association.
- ShimadzuTV. (2020).
- University of Helsinki. Quick User Guide for FT-IR.
- Specac. (2023). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube.
- Bruker Optics. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- Li, Y. et al. (2014). The substituent structures and characteristic infrared spectra of alpha-furan esters. Guang Pu Xue Yu Guang Pu Fen Xi, 34(10), 2689-2693.
- ResearchGate.
- Thompson, H. W., & Temple, R. B. (1948). Some characteristic infra-red absorption frequencies of furan compounds. I. Transactions of the Faraday Society, 44, 283-286.
- Balachandran, V. et al. (2012). Vibrational spectra, ab-initio and DFT calculations on pyridine-2, 6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
- Al-Otaibi, A. A., & El-Azhary, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 1-8.
- Ebata, T. et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(36), 20386-20395.
- Ebata, T. et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(36), 20386-20395.
- ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?.
- University of Dayton. (1965).
- Van Houten, K. A. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. elixirpublishers.com [elixirpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. utm.mx [utm.mx]
- 10. kinteksolution.com [kinteksolution.com]
- 11. helsinki.fi [helsinki.fi]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Validation of Purity for 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine
This guide provides a rigorous technical comparison of analytical methodologies for validating the purity of 6-(3-Furanyl)-3-hydroxymethyl-2-methylpyridine , a critical heterocyclic building block.
A Comparative Analytical Guide for Drug Development[1][2]
Executive Summary & Compound Significance
This compound is a sophisticated bi-heterocyclic intermediate often employed in the synthesis of Vitamin B6 analogs, kinase inhibitors, and complex agrochemicals.[1] Its structural integrity relies on the stability of the furan ring (susceptible to oxidative ring-opening) and the hydroxymethyl handle (susceptible to over-oxidation).
For researchers, "purity" is not a single metric. A 98% purity by HPLC-UV may hide significant inorganic salts or paramagnetic impurities that ruin downstream catalysis. This guide compares three validation tiers—HPLC-UV , UHPLC-MS , and qNMR —to determine which "alternative" provides the necessary data confidence for your specific application.
Critical Impurity Profiling (The "Why" Behind the Protocol)
Before selecting a validation method, one must understand the genesis of impurities. The synthesis typically involves a Suzuki-Miyaura coupling of 6-chloro-3-hydroxymethyl-2-methylpyridine with 3-furanboronic acid .
Impurity Fate Mapping
The following diagram illustrates the reaction pathway and the specific impurities that each analytical method must detect.
Figure 1: Impurity Fate Map illustrating the origin of critical byproducts during the synthesis of the target pyridine derivative.
Comparative Performance: Analytical Alternatives
This section objectively compares the three standard methodologies for validating purity.
| Feature | Method A: HPLC-UV (DAD) | Method B: UHPLC-MS/MS | Method C: qNMR (1H) |
| Primary Utility | Routine QC, Batch Release | Trace Impurity ID, Genotoxin Screening | Absolute Purity, Salt/Solvent Quantitation |
| Specificity | Moderate. Relies on retention time.[1] Co-elution of isomers is possible.[1] | High. Separates by Mass-to-Charge (m/z).[1] Distinguishes Des-chloro impurities easily. | High. Distinct chemical shifts for Furan vs. Pyridine protons. |
| Sensitivity (LOD) | ~0.05% | < 0.001% (ppm level) | ~0.5 - 1.0% |
| Blind Spots | Cannot detect inorganic salts, residual Pd, or moisture.[1] | Matrix effects can suppress ionization. | Low sensitivity for trace organic impurities. |
| Cost/Time | Low / Fast (20 min) | High / Moderate (30 min) | Moderate / Fast (15 min) |
| Verdict | Best for Daily Use. Sufficient for >98% purity checks.[1] | Best for R&D. Required to identify unknown peaks (e.g., Impurity C). | Best for Potency. The only method that yields "True Weight %" purity. |
Recommended Experimental Protocol (Self-Validating System)
For rigorous validation, we recommend a Hybrid Protocol utilizing HPLC-UV for quantitation, cross-validated by MS for peak identity.
Protocol: Gradient HPLC-UV with MS-Compatible Conditions
Rationale: The use of Formic Acid is critical.[1] It protonates the pyridine nitrogen (pKa ~5-6), preventing peak tailing caused by interaction with silanol groups on the column.
1. Instrument Parameters
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm). Why? The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic pyridines.
-
Column Temp: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection:
-
Channel A: 254 nm (Pyridine core - Primary Quantitation).
-
Channel B: 220 nm (Furan ring - Sensitivity check).
-
Channel C: MS (ESI Positive Mode, Scan 100-600 m/z).
-
2. Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
| Time (min) | % Solvent B | Step Description |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold to elute polar salts |
| 12.0 | 95 | Linear Gradient to elute product & dimers |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
3. Sample Preparation (Crucial Step)
-
Weighing: Accurately weigh 10 mg of sample.
-
Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile .
-
Note: Do not use pure acetonitrile; the product may crash out upon injection into a highly aqueous initial mobile phase.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters may adsorb the furan moiety.
Data Interpretation & Acceptance Criteria
Linearity & Range
Construct a 5-point calibration curve (0.05 mg/mL to 1.5 mg/mL).
-
Acceptance:
.[1] -
Causality: If linearity fails at high concentrations, it indicates detector saturation or dimer formation (common in hydroxymethyl pyridines).[1]
Specificity (Peak Purity)
Using the Diode Array Detector (DAD), compare the UV spectrum of the main peak at the upslope, apex, and downslope.
-
Pass: Spectra match >990/1000 match factor.
-
Fail: Indicates co-elution.[1] Action: Switch to Method B (UHPLC-MS) or adjust gradient slope.
Stability Indication
Force degradation study (Acid/Base/Oxidation).
-
Observation: The furan ring is the "weak link."[1] Under oxidative stress (
), look for a new peak at RRT ~0.4 (Ring-opened malealdehyde derivative). -
Alert: If this peak appears in fresh samples, your storage conditions are compromised (Require Argon atmosphere).
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
-
Dolan, J. W. "The Role of pH in LC Separations of Basic Compounds." LCGC North America, 2003. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]
Sources
Comparative Guide: Vitamin B6 Structural Analogs and Antagonists
Executive Summary
This technical guide provides a structural and functional analysis of Vitamin B6 (pyridoxine) analogs, focusing on their utility as metabolic probes, toxins, and therapeutic agents. Unlike generic overview articles, this document dissects the mechanism of antagonism —distinguishing between competitive inhibitors of bioactivation enzymes (e.g., Pyridoxal Kinase) and chemical depleters of the active cofactor, Pyridoxal 5'-Phosphate (PLP).
Key Insight for Researchers: The efficacy of a B6 analog is rarely defined by its binding to the final target enzyme alone. Instead, it is defined by its "Lethal Synthesis" —the ability to be processed by the B6 salvage pathway (Pyridoxal Kinase) into a phosphorylated pseudo-cofactor that irreversibly locks the active sites of PLP-dependent enzymes like Glutamate Decarboxylase (GAD) or Serine Hydroxymethyltransferase (SHMT).
Structural & Mechanistic Comparison
The following table contrasts the physiological substrate (Pyridoxine) with three distinct classes of analogs: a synthetic metabolic antagonist (4-Deoxypyridoxine), a naturally occurring neurotoxin (Ginkgotoxin), and a chemical depleter (Isoniazid).
Table 1: Comparative Pharmacodynamics of B6 Analogs
| Compound | Structure Modification | Primary Mechanism of Action | Key Target Enzyme ( | Physiological Outcome |
| Pyridoxine (PN) | Native Substrate (4-CH₂OH) | Precursor to PLP (Cofactor) | Pyridoxal Kinase (PDXK): | Normal metabolism, Neuroprotection |
| 4-Deoxypyridoxine (4-DOP) | 4-position reduction (4-CH₃) | Competitive Antagonist: Phosphorylated to 4-dPNP; competes with PLP for apoenzyme binding. | PDXK: Competitive inhibitor.[1] GAD: 4-dPNP inhibits holo-complex formation. | Immunosuppression, Lymphopenia, Seizures (high dose) |
| Ginkgotoxin (4'-O-methylpyridoxine) | 4-position ether (4-CH₂OCH₃) | "Lethal Synthesis": Phosphorylated to Ginkgotoxin-5'-P, which binds tighter than PLP. | PDXK: | Severe Neurotoxicity (GABA depletion), Intractable Seizures |
| Isoniazid (INH) | Hydrazine derivative | Chemical Depletion: Forms hydrazone complex with PLP, preventing cofactor activity. | Direct PLP Scavenging: Forms PLP-INH hydrazones excreted in urine. | Peripheral Neuropathy, Sideroblastic Anemia |
Mechanistic Pathways & Visualization
To understand the differential toxicity, one must visualize the B6 Salvage Pathway . 4-DOP and Ginkgotoxin hijack this pathway. They are not toxic per se; they become toxic only after phosphorylation by Pyridoxal Kinase (PDXK).
Figure 1: The "Lethal Synthesis" Pathway
The diagram below illustrates how analogs compete with Pyridoxine for PDXK and how their phosphorylated products downstream inhibit critical enzymes (GAD, SHMT).
Caption: Figure 1. Competitive entry of B6 analogs into the salvage pathway. Note that Ginkgotoxin binds PDXK with higher affinity than the natural substrate, creating a "trap" that rapidly depletes free kinase availability.
Experimental Protocols: Assessing B6 Antagonist Activity
This section details a self-validating workflow to determine if a novel compound acts as a PLP-competitive inhibitor .
Protocol A: Preparation of Apo-Enzymes (PLP-Stripped)
To measure inhibition, you must first remove the native PLP cofactor from a reporter enzyme (e.g., Recombinant Dopa Decarboxylase - DDC or Glutamate Decarboxylase - GAD).
Reagents:
-
Holo-enzyme (e.g., Purified recombinant GAD65).
-
Dialysis Buffer: 50 mM Potassium Phosphate, 150 mM NaCl, pH 7.4.[3]
Step-by-Step:
-
Incubation: Mix holo-enzyme with 5 mM hydroxylamine (pH adjusted to 7.0) for 30 minutes at 25°C. Hydroxylamine forms an oxime with the PLP aldehyde, breaking the Schiff base linkage to the enzyme lysine.
-
Dialysis: Dialyze the mixture against 2 L of Dialysis Buffer at 4°C for 12 hours (3 buffer changes) to remove the PLP-oxime complex.
-
Validation: Assay the enzyme activity. The Apo-enzyme should show <5% activity compared to Holo-enzyme. Activity must be recoverable (>80%) upon adding excess PLP (100 µM).
Protocol B: Competitive Inhibition Assay (The "Rescue" Assay)
This assay determines if your analog competes with PLP for the active site.
Workflow:
-
Pre-incubation: In a 96-well plate, incubate Apo-enzyme (50 nM) with varying concentrations of the Analog (0.1 µM – 100 µM) for 10 minutes.
-
PLP Challenge: Add PLP at a concentration equal to its
(typically ~0.5 - 1 µM). Incubate for 20 minutes to allow competition for the active site. -
Substrate Addition: Add the specific substrate (e.g., L-Glutamate for GAD).
-
Detection: Measure product formation (GABA) via colorimetric assay (GABase coupled system) or HPLC.
-
Data Analysis: Plot Initial Velocity (
) vs. log[Analog].
Interpretation:
-
If the analog is a competitive inhibitor of PLP binding, increasing PLP concentration will shift the
curve to the right (Cheng-Prusoff equation applies). -
Calculation:
Case Study: Ginkgotoxin vs. 4-Deoxypyridoxine[9][10]
The "Kinase Trap" Phenomenon
While 4-Deoxypyridoxine (4-DOP) is a standard laboratory tool to induce B6 deficiency, Ginkgotoxin is significantly more potent due to its interaction with Pyridoxal Kinase (PDXK).
-
4-DOP: Acts as a classic competitive inhibitor.[4] It requires high molar excess (relative to Vitamin B6) to induce deficiency symptoms.
-
Ginkgotoxin: Experimental data shows it has a lower
for PDXK than pyridoxine itself.[5] This means PDXK preferentially phosphorylates the toxin over the vitamin.-
Result: The brain is rapidly depleted of PLP because the kinase is occupied processing the toxin, and the resulting Ginkgotoxin-5'-phosphate inhibits the synthesis of GABA, leading to convulsions.
-
Table 2: Toxicity Thresholds (Murine Models)
| Compound | Route | Primary Symptom | Antidote | |
| 4-Deoxypyridoxine | Oral/Diet | > 1 g/kg (Chronic feeding) | Acrodynia (skin lesions), Lymphopenia | High-dose Pyridoxine |
| Ginkgotoxin | Oral | ~11 mg/kg | Tonic-clonic seizures (within 1 hr) | High-dose PLP (Pyridoxine is less effective due to kinase inhibition) |
References
-
Kastner, U., et al. (2007). The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba. FEBS Journal. Link
-
Vu, H.N., & Downs, D.M. (2022).[6] Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5′-Phosphate and Coenzyme A Metabolism.[6] Journal of Bacteriology.[6] Link
-
Amadasi, A., et al. (2007). Pyridoxal kinase: structure and function. Current Medicinal Chemistry. Link
-
Gandhi, A.K., et al. (2012). Mechanism of inactivation of serine hydroxymethyltransferase by 4-deoxypyridoxine-5'-phosphate. Biochemistry.[7][4][8][9] Link
-
Jang, Y.M., et al. (2003). Ginkgotoxin induced seizure and the effect of vitamin B6.[10][5] Journal of Korean Medical Science. Link
Sources
- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uniprot.org [uniprot.org]
- 5. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 9. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
